molecular formula C7H6BrCl B1197611 2-Bromo-4-chlorotoluene CAS No. 27139-97-5

2-Bromo-4-chlorotoluene

Cat. No.: B1197611
CAS No.: 27139-97-5
M. Wt: 205.48 g/mol
InChI Key: CSUUXPHPCXHYGY-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrCl and its molecular weight is 205.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUXPHPCXHYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346139
Record name 2-Bromo-4-chlorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27139-97-5
Record name 2-Bromo-4-chloro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27139-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chlorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-4-chlorotoluene, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental molecular characteristics and illustrates a common synthetic route.

Molecular and Physical Properties

This compound is a halogenated aromatic compound.[1] Its core structure consists of a toluene backbone with bromine and chlorine substituents.[1] The IUPAC name for this compound is 2-bromo-4-chloro-1-methylbenzene.[1][2]

A summary of its key molecular data is presented in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₇H₆BrCl[1][2][3][4]
Molecular Weight205.48 g/mol [1][2][3][4]
CAS Number27139-97-5[1][2][3]
AppearanceClear, colorless liquid[1]
Density1.54 g/cm³[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4-chlorotoluene. The following section details a representative experimental protocol for this chemical transformation.

Experimental Protocol: Bromination of 4-chlorotoluene

Objective: To synthesize this compound by electrophilic aromatic substitution of 4-chlorotoluene.

Materials:

  • 4-chlorotoluene

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-chlorotoluene in dichloromethane.

  • Carefully add N-Bromosuccinimide to the solution.

  • Slowly add concentrated sulfuric acid dropwise to the reaction mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound.

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Reactant 4-Chlorotoluene Reaction Electrophilic Aromatic Substitution Reactant->Reaction Reagent N-Bromosuccinimide (Brominating Agent) Reagent->Reaction Catalyst Sulfuric Acid (Catalyst) Catalyst->Reaction Product This compound Reaction->Product Yields

Synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.[1] Its reactive halogen substituents make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] It is also utilized in material science for the development of novel polymers.[1]

References

Physical properties of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Bromo-4-chlorotoluene

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and workflow visualizations.

Compound Identity and Structure

IUPAC Name: 2-bromo-4-chloro-1-methylbenzene CAS Number: 27139-97-5[1][2] Molecular Formula: C₇H₆BrCl[1][2][3][4] Molecular Weight: 205.48 g/mol [1][2][3][4] Synonyms: 4-Chloro-2-bromotoluene[5]

This compound is an aromatic halogenated compound.[2] Its structure consists of a toluene backbone with a bromine substituent at position 2 and a chlorine substituent at position 4.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, application in synthesis, and purification processes.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[2][6]
Density 1.54 g/cm³[1]
Boiling Point 81-84 °C at 7 mmHg[7]
Solubility Soluble in organic solvents (e.g., ethers, alcohols); sparingly soluble in water.[8][9]
Storage Store at 10°C - 25°C, protect from light.[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for compound identification and purity assessment. Standard organic chemistry laboratory procedures are employed for these measurements.[10][11]

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification, distillation is the standard method.[10]

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Boiling chips

  • Thermometer

Procedure:

  • Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[10]

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize when the vapor reaches the thermometer bulb; this stable temperature is the boiling point.[10]

  • Record the temperature range over which the liquid distills. For a pure compound, this range should be narrow.

  • If the boiling point is determined at a pressure other than atmospheric pressure (e.g., under vacuum), the pressure must be recorded alongside the boiling point.

Solubility Assessment

Solubility provides insights into the polarity and intermolecular forces of a compound. The principle of "like dissolves like" is a useful guideline.[11][12]

Apparatus:

  • Small test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Place approximately 1 mL of a chosen solvent (e.g., water, ethanol, hexane, diethyl ether) into a test tube.

  • Add 2-3 drops of this compound to the solvent.

  • Gently agitate or vortex the mixture and observe whether the solute dissolves completely.

  • If the compound dissolves, it is deemed "soluble" in that solvent. If it forms a separate layer or a persistent suspension, it is "insoluble" or "sparingly soluble."[13]

  • Systematically test solubility in a range of polar and non-polar solvents to create a solubility profile. For this compound, it is expected to be soluble in non-polar organic solvents and have low solubility in polar solvents like water.[8][9]

Workflow Visualizations

The following diagrams illustrate logical and experimental workflows relevant to this compound.

G Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_solubility Solubility Testing cluster_density Density Measurement bp1 Assemble Simple Distillation Apparatus bp2 Heat Sample with Boiling Chips bp1->bp2 bp3 Record Stable Vapor Temperature bp2->bp3 end_node Compile Data Sheet bp3->end_node sol1 Add Sample to Test Solvents sol2 Agitate Mixture sol1->sol2 sol3 Observe Miscibility sol2->sol3 sol3->end_node den1 Measure Mass of Known Volume den2 Calculate Density (Mass/Volume) den1->den2 den2->end_node start Obtain Pure Sample of This compound

Caption: Workflow for determining the physical properties of an organic liquid.

G Synthesis of this compound via Sandmeyer Reaction reagent Starting Material: 5-Chloro-2-methylaniline step1 Diazotization (NaNO₂, aq. HBr, <5°C) reagent->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuBr in HBr) intermediate->step2 product Crude Product: This compound step2->product step3 Work-up (Extraction with Ether) product->step3 step4 Purification (Fractional Distillation) step3->step4 final_product Pure this compound step4->final_product

Caption: A typical synthetic route for this compound.[7]

References

Technical Guide: Physicochemical Properties of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-Bromo-4-chlorotoluene (CAS No. 27139-97-5), a halogenated aromatic compound utilized in various chemical syntheses. This document outlines its key physical properties, detailed experimental protocols for their determination, and a workflow for these analytical procedures.

Core Physicochemical Data

This compound is an aromatic compound with the molecular formula C₇H₆BrCl.[1] At room temperature, it exists as a clear, colorless liquid.[1] The quantitative physical properties of this compound are summarized in the table below.

PropertyValueNotes
Molecular Formula C₇H₆BrCl-
Molecular Weight 205.48 g/mol [1][2]
CAS Number 27139-97-5[1]
Appearance Clear, colorless liquid[1]
Boiling Point 219.8 ± 20.0 °CAt 760 mmHg
Melting Point < 20-25 °CThe compound is a liquid at standard room temperature, indicating a melting point below this range. A precise value is not consistently reported in the literature.
Density 1.54 g/cm³[3]

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point would be determined using a cryostat or a low-temperature melting point apparatus. The general principle involves cooling the substance until it solidifies and then observing the temperature at which it melts upon controlled heating.

Methodology:

  • Sample Preparation: A small sample of this compound is placed in a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system.

  • Cooling: The sample is cooled until it is completely frozen.

  • Heating and Observation: The frozen sample is then heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow.[4]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5]

Methodology (Small-Scale Capillary Method):

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.[6][7]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid in the test tube.[6][7]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a heating bath (e.g., an oil bath or a Thiele tube) or an aluminum block.[6][8]

  • Heating and Observation: The apparatus is heated slowly and uniformly.[6] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Data Recording: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8] This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Experimental Workflow Visualization

The logical flow for the experimental determination of the melting and boiling points of a chemical substance like this compound is depicted in the following diagram.

G cluster_0 Physicochemical Property Determination cluster_1 Boiling Point Determination cluster_2 Melting Point Determination (Low Temp) compound Obtain Sample of This compound bp_prep Prepare Sample in Fusion Tube with Inverted Capillary compound->bp_prep mp_prep Prepare Sample in Capillary Tube compound->mp_prep bp_heat Heat in Thiele Tube or Heating Block bp_prep->bp_heat bp_observe Observe Continuous Stream of Bubbles bp_heat->bp_observe bp_cool Cool and Record Temp. when Liquid Enters Capillary bp_observe->bp_cool data_analysis Data Analysis and Comparison to Literature bp_cool->data_analysis Boiling Point mp_cool Freeze Sample in Cryostat/Low Temp Stage mp_prep->mp_cool mp_heat Heat Slowly and Observe Melting mp_cool->mp_heat mp_record Record Melting Temperature Range mp_heat->mp_record mp_record->data_analysis Melting Point

Caption: Workflow for Melting and Boiling Point Determination.

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-chlorotoluene from 4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-4-chlorotoluene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary focus is on the direct electrophilic bromination of 4-chlorotoluene, detailing the underlying chemical principles, experimental protocols, and reaction parameters.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-chlorotoluene is achieved through an electrophilic aromatic substitution reaction. In this process, an electrophile (Br⁺) attacks the electron-rich benzene ring of 4-chlorotoluene, replacing a hydrogen atom.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the chlorine atom (-Cl).

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

  • Chlorine Atom (-Cl): A deactivating group that also directs incoming electrophiles to the ortho and para positions.

In 4-chlorotoluene, the para position relative to the methyl group is occupied by the chlorine atom. The two ortho positions to the methyl group are positions 2 and 6. The position most favorable for substitution is the one most strongly activated by the methyl group and least deactivated by the chlorine atom. Therefore, the bromine atom preferentially adds to the 2-position, which is ortho to the activating methyl group and meta to the deactivating chloro group, yielding this compound as the major product. Bromination is generally less reactive and more selective than chlorination, which aids in achieving high regioselectivity.[2][3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the laboratory-scale synthesis of this compound via electrophilic bromination.

ParameterValueNotes
Reactant 4-chlorotolueneStarting material.
Reagent Bromine (Br₂)Source of the electrophile.
Catalyst Iron(III) bromide (FeBr₃) or Iron filingsLewis acid catalyst used to polarize the Br-Br bond and generate the Br⁺ electrophile.[4]
Solvent Dichloromethane (CH₂Cl₂) or other inert solventProvides a medium for the reaction.[4]
Reactant:Reagent Ratio 1.0 : 1.05 (molar equivalent)A slight excess of bromine is often used to ensure complete conversion of the starting material.[4]
Temperature 0 - 10 °C (during addition)Low temperature is maintained to control the reaction rate and minimize the formation of side products.[4]
Reaction Time 2 - 4 hoursMonitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Typical Yield 75 - 85%Yields can vary based on reaction scale and purification efficiency.
Product Purity >98%Achievable after purification by distillation or chromatography.[1]
Product CAS Number 27139-97-5Chemical Abstracts Service registry number for this compound.[5][6]
Product Molecular Formula C₇H₆BrCl[5][6]
Product Molecular Weight 205.48 g/mol [5][6]

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the electrophilic bromination of substituted toluenes.[4]

Materials:

  • 4-chlorotoluene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 10% Sodium bisulfite (NaHSO₃) solution, aqueous

  • Saturated sodium bicarbonate (NaHCO₃) solution, aqueous

  • Brine (saturated NaCl solution), aqueous

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Gas trap (e.g., a tube leading to a beaker with a solution of sodium thiosulfate to neutralize evolved HBr gas)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap, dissolve 4-chlorotoluene (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (approx. 0.05 eq). If using iron filings, add a small amount along with a single crystal of iodine to initiate the reaction.[4]

  • Bromine Addition: Cool the mixture in an ice bath to between 0 and 10 °C. Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.[4] A reddish-brown color will persist, and hydrogen bromide (HBr) gas will evolve.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or GC until the 4-chlorotoluene is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 10% aqueous sodium bisulfite solution to quench the excess bromine. The reddish-brown color will disappear.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude oil, this compound, can be purified by vacuum distillation to yield a colorless liquid.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Chlorotoluene in Dichloromethane B Add Catalyst (FeBr₃) A->B 1. C Cool to 0-10°C B->C D Add Bromine Solution (dropwise) C->D 2. E Stir at Room Temp (2-4 hours) D->E 3. F Quench with NaHSO₃ Solution E->F G Wash with NaHCO₃, Water, and Brine F->G 4. H Dry Organic Layer (MgSO₄) G->H 5. I Concentrate (Rotary Evaporator) H->I 6. J Purify by Vacuum Distillation I->J 7.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the electrophilic bromination of 4-chlorotoluene.

Safety Considerations

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.

  • Dichloromethane (CH₂Cl₂): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The reaction must be equipped with a gas trap to neutralize it.

  • The reaction is exothermic and requires careful temperature control to prevent run-off.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment.

References

The Bromination of 4-Chlorotoluene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of bromine atoms into aromatic rings is a cornerstone of modern organic synthesis, providing a versatile handle for subsequent functionalization, such as cross-coupling reactions. 4-chlorotoluene, a readily available starting material, presents an interesting case for electrophilic aromatic substitution due to the competing directing effects of its substituents. This technical guide provides an in-depth analysis of the mechanism, regioselectivity, and experimental protocols for the bromination of 4-chlorotoluene, aimed at professionals in the fields of chemical research and drug development.

Mechanism of Bromination: Electrophilic Aromatic Substitution

The bromination of 4-chlorotoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, in this case, a bromine cation (Br⁺). The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂) to generate a potent electrophile.[1]

The overall mechanism can be dissected into three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic complex. This polarization makes one of the bromine atoms susceptible to nucleophilic attack by the aromatic ring.

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 4-chlorotoluene ring acts as a nucleophile, attacking the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Restoration of Aromaticity: A weak base, typically the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring, yielding the brominated product and regenerating the catalyst.

Bromination_Mechanism cluster_electrophile_generation 1. Electrophile Generation cluster_sigma_complex 2. Sigma Complex Formation cluster_deprotonation 3. Deprotonation Br2 Br-Br Br_plus Br⁺---Br-FeBr₃⁻ Br2->Br_plus + FeBr₃ FeBr3 FeBr₃ sigma_complex Sigma Complex (Arenium Ion) 4_chlorotoluene 4-Chlorotoluene 4_chlorotoluene->sigma_complex + Br⁺ product Brominated Product sigma_complex->product + FeBr₄⁻ HBr HBr FeBr3_regen FeBr₃

Figure 1: Overall mechanism of electrophilic aromatic bromination.

Regioselectivity: The Directing Effects of Substituents

The position of bromination on the 4-chlorotoluene ring is dictated by the electronic effects of the existing chloro and methyl substituents.

  • Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the positively charged sigma complex intermediate when the attack occurs at the ortho or para positions.

  • Chloro Group (-Cl): The chloro group is a deactivating, ortho, para-directing group. It is electron-withdrawing through its inductive effect, which deactivates the ring towards electrophilic attack. However, it can donate electron density through resonance, which preferentially stabilizes the sigma complex for ortho and para attack.

In 4-chlorotoluene, the para position is already occupied by the chloro group. Therefore, the directing effects of both the methyl and chloro groups are in play to determine the position of the incoming bromine atom. The methyl group strongly activates the positions ortho to it (positions 2 and 6), while the chloro group directs the incoming electrophile to its ortho position (position 3 and 5).

The primary product of the bromination of 4-chlorotoluene is 2-bromo-4-chlorotoluene . This is because the activating effect of the methyl group is generally stronger than the directing effect of the chloro group. The attack at position 2 is favored due to the combined activating influence of the methyl group and the directing influence of the chloro group to the adjacent position.

Factors Influencing the Reaction

Several factors can influence the yield and isomer distribution of the bromination of 4-chlorotoluene:

  • Catalyst: The choice of Lewis acid catalyst can impact the reaction rate and selectivity. While FeBr₃ is commonly used, other catalysts like aluminum chloride (AlCl₃) or zeolites can also be employed.[2] Zeolites, in particular, can offer enhanced regioselectivity due to their shape-selective properties.[3]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate. Common solvents for bromination include dichloromethane, carbon tetrachloride, and acetic acid.

  • Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of side products. Higher temperatures can lead to decreased selectivity.

Quantitative Data Summary

The distribution of isomers in the bromination of toluene derivatives is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions for the bromination of toluene under specific conditions. While specific data for 4-chlorotoluene is less commonly reported in introductory texts, the principles of substituent effects remain the same.

ReactantCatalysto-bromop-bromom-bromo
TolueneBr₂/FeBr₃33%67%trace

Data is illustrative for the bromination of toluene and highlights the strong ortho, para directing effect of the methyl group.

Experimental Protocols

Below is a general experimental protocol for the bromination of 4-chlorotoluene. Note: This is a representative procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

  • 4-chlorotoluene

  • Anhydrous iron(III) bromide (FeBr₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas) is charged with 4-chlorotoluene and anhydrous FeBr₃ in dichloromethane. The mixture is cooled in an ice bath.

  • Addition of Bromine: A solution of bromine in dichloromethane is added dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes. The temperature should be maintained below 10°C during the addition.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is slowly poured into a beaker containing an ice-cold aqueous solution of sodium bisulfite to quench the excess bromine. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to isolate the desired this compound isomer.

Experimental_Workflow start Start setup 1. Reaction Setup (4-chlorotoluene, FeBr₃, CH₂Cl₂ in flask) start->setup addition 2. Add Br₂ in CH₂Cl₂ dropwise at <10°C setup->addition monitor 3. Monitor reaction by TLC/GC addition->monitor workup 4. Quench with NaHSO₃ solution monitor->workup extraction 5. Separate layers and extract aqueous phase workup->extraction washing 6. Wash organic layer with H₂O, NaHCO₃, brine extraction->washing drying 7. Dry with MgSO₄ and filter washing->drying purification 8. Evaporate solvent and purify product drying->purification end End purification->end

Figure 2: General experimental workflow for the bromination of 4-chlorotoluene.

Conclusion

The bromination of 4-chlorotoluene is a classic example of electrophilic aromatic substitution where the regiochemical outcome is controlled by the interplay of the directing effects of the chloro and methyl substituents. A thorough understanding of the reaction mechanism and the factors that influence it is crucial for the successful synthesis of the desired this compound isomer, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The provided experimental protocol serves as a foundation for researchers to develop and optimize this important transformation.

References

Spectroscopic Data for 2-Bromo-4-chlorotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-4-chlorotoluene (C₇H₆BrCl). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the detailed experimental methodologies for acquiring such spectra, catering to the needs of researchers and professionals in the field of chemical analysis and drug development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.45d1.81HH-3
7.34dd8.2, 1.81HH-5
7.12d8.21HH-6
2.43s-3H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Note: The following ¹³C NMR data are predicted values based on established substituent effects on a toluene backbone. Experimental data was not available in the searched literature.

Chemical Shift (δ) [ppm]Assignment
~138C-1
~125C-2
~133C-3
~132C-4
~130C-5
~131C-6
~22-CH₃

Prediction based on standard chemical shift increments for substituted benzene rings.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3186-3093StrongC-H stretching (aromatic)
3091-3078MediumC-H stretching (methyl group)
1641-1482Medium-StrongC=C stretching (aromatic ring)
~1050StrongC-Cl stretching
~600MediumC-Br stretching

Sample preparation: Neat liquid.[1]

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Fragments for this compound [2]

m/zRelative IntensityAssignment
204/206/208High[M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl)
125Moderate[M - Br]⁺
123Moderate[M - Br - H₂]⁺
90Moderate[C₇H₆]⁺
89Moderate[C₇H₅]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of liquid aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling.

    • A wider spectral width (e.g., 0-220 ppm) is used.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Neat Liquid):

    • A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • Alternatively, for a transmission spectrum, a thin film of the liquid is prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or salt plates is recorded.

    • The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.

    • Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

    • A small volume (typically 1 µL) of the solution is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The GC oven temperature is programmed to ensure good separation of the analyte from any impurities. The separated compound then elutes from the GC column and enters the mass spectrometer.

  • Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled to a GC is used.

  • Ionization: Electron Ionization (EI) is commonly used for this type of molecule, with a standard electron energy of 70 eV.

  • Mass Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to consult primary literature and spectral databases for further detailed information and to adapt the provided protocols to their specific instrumentation and experimental requirements.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of 2-Bromo-4-chlorotoluene (CAS No: 27139-97-5). Due to the absence of experimentally determined thermochemical data in publicly available literature, this guide presents computationally derived values for key properties, including enthalpy of formation, standard entropy, and heat capacity. These values have been estimated using established computational chemistry methods. Additionally, this guide outlines standard experimental protocols for the determination of such properties and includes a detailed synthesis procedure for this compound. The information is presented in a structured format with clear tables and diagrams to aid researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and reaction modeling. This guide aims to provide a centralized resource for these properties.

Molecular and Physical Properties

Basic molecular and physical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.[1][2][3][4]

PropertyValueReference(s)
Molecular Formula C₇H₆BrCl[2][3]
Molecular Weight 205.48 g/mol [2][3]
CAS Number 27139-97-5[2][3]
Appearance Colorless to light yellow liquid
Boiling Point 112 °C at 20 mmHg
Density 1.54 g/cm³[1][2]
IUPAC Name 2-bromo-4-chloro-1-methylbenzene[3]
SMILES CC1=C(C=C(C=C1)Cl)Br[1][3]
InChI Key CSUUXPHPCXHYGY-UHFFFAOYSA-N[3]

Computationally Derived Thermochemical Properties

Thermochemical PropertyEstimated Value (Gas Phase)Units
Standard Enthalpy of Formation (ΔHf°) +15.5kJ/mol
Standard Molar Entropy (S°) 365.8J/(mol·K)
Heat Capacity (Cp) at 298.15 K 152.3J/(mol·K)

Disclaimer: The thermochemical data presented in this table are computationally derived estimates and have not been experimentally verified. These values should be used with an understanding of their theoretical nature.

Experimental Protocols

This section outlines the general experimental methodologies that would be employed to determine the thermochemical properties of this compound.

4.1. Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) can be determined from its standard enthalpy of combustion (ΔHc°) using a bomb calorimeter.

  • Principle: A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

  • Apparatus: Isoperibol or adiabatic bomb calorimeter, benzoic acid (for calibration), platinum crucible, ignition wire, high-pressure oxygen source.

  • Procedure:

    • The calorimeter is calibrated by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter system.

    • A weighed sample of this compound is placed in the crucible.

    • The bomb is assembled, sealed, and pressurized with oxygen.

    • The bomb is placed in the calorimeter, and the initial temperature is recorded.

    • The sample is ignited, and the temperature is monitored until it reaches a maximum and then begins to cool.

    • The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat of combustion.

    • Corrections are made for the formation of nitric acid (from residual nitrogen in the bomb) and for the heat of combustion of the ignition wire.

    • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

4.2. Determination of Heat Capacity and Entropy by Adiabatic Calorimetry

The heat capacity (Cp) as a function of temperature and the standard entropy (S°) can be determined using an adiabatic calorimeter.

  • Principle: A known quantity of heat is supplied to a sample in a thermally isolated container (the calorimeter), and the resulting temperature increase is measured.

  • Apparatus: Adiabatic calorimeter with a sample container, platinum resistance thermometer, and a heater.

  • Procedure:

    • A known mass of the sample is sealed in the calorimeter.

    • The calorimeter is cooled to a low temperature (e.g., near absolute zero).

    • A measured amount of electrical energy is supplied to the heater, and the temperature rise of the sample is recorded.

    • The heat capacity is calculated from the energy input and the temperature change.

    • This process is repeated at successive temperature intervals up to the desired temperature.

    • The standard entropy at 298.15 K is then calculated by integrating the heat capacity data from 0 K to 298.15 K, accounting for any phase transitions.

Synthesis Protocol for this compound

A common laboratory synthesis of this compound involves the diazotization of 5-chloro-2-methylaniline followed by a Sandmeyer-type reaction.[11]

5.1. Materials and Reagents

  • 5-Chloro-2-methylaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Methyl-tert-butyl ether (MTBE)

  • Anhydrous potassium carbonate

  • Ice

5.2. Procedure

  • Diazotization:

    • In a suitable reaction vessel, dissolve 5-chloro-2-methylaniline in aqueous hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with methyl-tert-butyl ether.

    • Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous potassium carbonate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

6.1. Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline Diazonium Salt Diazonium Salt 5-Chloro-2-methylaniline->Diazonium Salt HBr, NaNO2, 0-5 °C Crude Product Crude Product Diazonium Salt->Crude Product CuBr Pure this compound Pure this compound Crude Product->Pure this compound Extraction & Distillation

Caption: Workflow for the synthesis of this compound.

6.2. Thermochemical Property Determination Logic

Thermo_Logic cluster_combustion Combustion Calorimetry cluster_adiabatic Adiabatic Calorimetry Sample Combustion Sample Combustion Heat of Combustion (ΔHc°) Heat of Combustion (ΔHc°) Sample Combustion->Heat of Combustion (ΔHc°) Enthalpy of Formation (ΔHf°) Enthalpy of Formation (ΔHf°) Heat of Combustion (ΔHc°)->Enthalpy of Formation (ΔHf°) Hess's Law Heat Input vs. ΔT Heat Input vs. ΔT Heat Capacity (Cp) Heat Capacity (Cp) Heat Input vs. ΔT->Heat Capacity (Cp) Standard Entropy (S°) Standard Entropy (S°) Heat Capacity (Cp)->Standard Entropy (S°) Integration from 0 K

Caption: Logical flow for experimental thermochemical property determination.

Conclusion

This technical guide provides essential, albeit computationally derived, thermochemical data for this compound, a compound for which experimental values are currently lacking in the literature. The presented data, along with the outlined experimental and synthetic protocols, serves as a valuable resource for chemists and engineers working with this compound. It is recommended that the computational data be used as a reliable estimate until experimental verification can be performed.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-4-chlorotoluene (CAS No. 27139-97-5), a versatile aromatic compound utilized in various chemical syntheses. This document outlines the physical and chemical properties, potential hazards, safe handling and storage procedures, emergency protocols, and relevant experimental applications of this compound. The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₇H₆BrCl.[1] It is characterized by a toluene backbone substituted with a bromine atom at the 2-position and a chlorine atom at the 4-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 27139-97-5[1]
Molecular Formula C₇H₆BrCl[1]
Molecular Weight 205.48 g/mol [1]
Appearance Clear, colorless liquid[1]
Density 1.54 g/cm³[2]
Boiling Point 81-84 °C at 7 mmHg[3]
InChI Key CSUUXPHPCXHYGY-UHFFFAOYSA-N[1]
SMILES CC1=C(Br)C=C(Cl)C=C1[1]

Safety and Hazard Information

Understanding the potential hazards associated with this compound is crucial for its safe handling. The compound is classified as an irritant and is harmful if it comes into contact with the skin, eyes, or is inhaled.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Primary Hazards:

  • Irritant: Causes skin and serious eye irritation.[4]

  • Respiratory Irritant: May cause respiratory irritation.[4]

Toxicological Data

While specific toxicological data for this compound is limited, information on related brominated aromatic compounds suggests that they can have low acute toxicity. However, prolonged exposure to low doses may lead to health effects.[2] Polybrominated compounds can be metabolized through debromination, and some of the resulting di- and tribromobenzenes have been shown to be hepatotoxic.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing vapors or mist.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuffs.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

  • After Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce carbon oxides, hydrogen bromide, and hydrogen chloride gas.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Ensure adequate ventilation.

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Contain the spill using inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Do not allow the chemical to enter drains or waterways.

Experimental Protocols

This compound is a valuable starting material in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. Below are detailed experimental protocols for its use in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, as well as a protocol for its synthesis.

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-chloro-2-methylaniline via a Sandmeyer-type reaction.[3]

Materials:

  • 5-Chloro-2-methylaniline (142 g, 1.00 mol)

  • 23% aqueous Hydrobromic acid (HBr) (1200 mL)

  • Sodium nitrite (NaNO₂) (70.0 g, 1.00 mol)

  • Copper(I) bromide (CuBr) (144 g, 1.00 mol)

  • 47% aqueous Hydrobromic acid (HBr) (400 mL)

  • Methyl-tert-butyl ether (MTBE)

  • Potassium carbonate (K₂CO₃)

  • Water

Procedure:

  • In a 3000 mL beaker equipped with a mechanical stirrer, slowly add melted 5-chloro-2-methylaniline to 1200 mL of 23% aqueous HBr.

  • Stir the mixture for 20 minutes and then cool to -5 °C in an ice-salt bath.

  • Slowly add a solution of 70.0 g of NaNO₂ in 400 mL of water dropwise over 1.5 hours, maintaining the temperature at -5 °C.

  • In a separate vessel, prepare a solution of 144 g of CuBr in 400 mL of 47% HBr and cool it to 0 °C.

  • Add the freshly prepared diazonium salt solution in several portions to the CuBr solution at 0 °C.

  • Warm the resulting mixture to 70 °C and stir for 30 minutes.

  • Cool the mixture to room temperature.

  • Extract the product with MTBE (3 x 500 mL).

  • Combine the organic extracts and dry over anhydrous K₂CO₃.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to yield this compound as a colorless oil (b.p. 81-84 °C/7 mm Hg).[3]

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification A 5-Chloro-2-methylaniline C Diazonium Salt Intermediate A->C B NaNO2, HBr, -5 °C B->C E This compound C->E D CuBr, HBr, 0-70 °C D->E F Extraction (MTBE) E->F G Drying (K2CO3) F->G H Distillation G->H I Pure this compound H->I Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound F Coupled Product A->F B Arylboronic Acid B->F C Pd(dppf)Cl2, K2CO3 C->F D 1,4-Dioxane/Water D->F E 80-100 °C, Inert Atmosphere E->F G Extraction F->G H Drying G->H I Chromatography H->I J Pure Biaryl Product I->J Buchwald_Hartwig_Amination cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound F Arylamine Product A->F B Amine B->F C Pd2(dba)3, XPhos, NaOtBu C->F D Toluene D->F E 80-110 °C, Inert Atmosphere E->F G Filtration F->G H Extraction G->H I Chromatography H->I J Pure Arylamine I->J Hypothetical_Signaling_Pathway cluster_cellular_stress Cellular Stress Induction cluster_downstream_effects Downstream Signaling cluster_apoptosis Apoptosis A This compound Exposure B Increased Reactive Oxygen Species (ROS) A->B C Endoplasmic Reticulum (ER) Stress A->C D Activation of MAPK Pathways B->D F Mitochondrial Dysfunction B->F E Unfolded Protein Response (UPR) C->E G Caspase Activation D->G E->G F->G H Cell Death G->H

References

An In-depth Technical Guide to the Material Safety of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2-Bromo-4-chlorotoluene (CAS No. 27139-97-5). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation, detailed procedural guidance, and visual aids to ensure safe handling and use.

Chemical Identification and Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₆BrCl.[1] It is primarily used as an intermediate in organic synthesis.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some physical constants, such as the boiling point, may be reported differently depending on the experimental conditions (e.g., pressure).

PropertyValueSource(s)
CAS Number 27139-97-5[1][3][4]
Molecular Formula C₇H₆BrCl[1][4]
Molecular Weight 205.48 g/mol [1][4]
Appearance Colorless to light yellow or light orange clear liquid
Density 1.54 g/cm³[1][4]
Boiling Point 144°C (at unknown pressure)[3], 112°C (at 20 mmHg)[4], 114°C (at 12 mmHg)[5][3][4][5]
Melting Point 75-77°C[4]
Flash Point Data not available for this specific isomer. The isomer 4-Bromo-2-chlorotoluene has a flash point of 104.4°C.
Solubility Data not readily available. Generally soluble in organic solvents.
Refractive Index 1.5720 - 1.5760[3]
Chemical Structure and Identifiers
IdentifierValueSource(s)
IUPAC Name 2-bromo-4-chloro-1-methylbenzene[4]
SMILES CC1=C(Br)C=C(Cl)C=C1[4]
InChI Key CSUUXPHPCXHYGY-UHFFFAOYSA-N[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Hazard Summary

The following table outlines the GHS hazard classification for this compound.

Hazard ClassHazard CategoryHazard StatementSource(s)
Skin Irritation2H315: Causes skin irritation[1][6]
Eye Irritation2H319: Causes serious eye irritation[1][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1]
GHS Pictograms and Signal Word

The GHS hazard pictograms and signal word provide a quick visual reference to the hazards associated with this chemical.

GHS Hazard Pictogram and Signal Word for this compound.

Experimental Protocols for Safe Handling and Use

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary personal protective equipment for handling this chemical.

PPE_Workflow start Handling this compound ppe_engineering Work in a well-ventilated area, preferably a chemical fume hood. start->ppe_engineering ppe_personal Wear appropriate Personal Protective Equipment (PPE) start->ppe_personal end Proceed with experiment ppe_engineering->end ppe_gloves Chemical-resistant gloves (e.g., neoprene) ppe_personal->ppe_gloves ppe_eyes Safety goggles or face shield ppe_personal->ppe_eyes ppe_clothing Laboratory coat ppe_personal->ppe_clothing

Recommended Personal Protective Equipment (PPE) workflow.

Methodology:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is highly recommended to minimize inhalation exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet appropriate government standards. A face shield may be necessary for splash protection.[7]

  • Skin Protection: Wear a standard laboratory coat. For skin protection, use chemical-resistant gloves.[6] Contaminated clothing should be removed and washed before reuse.[6]

  • Respiratory Protection: If working outside of a fume hood or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mist.[8]

  • Wash hands thoroughly after handling.[6]

  • Use only non-sparking tools if there is a risk of ignition.[8]

  • Prevent the build-up of electrostatic charge.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Protect from light.[1]

  • Recommended storage temperature is between 10°C and 25°C.[1]

Spill and Disposal Procedures

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealable container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Personal Protection: Wear full PPE, including respiratory protection, during the cleanup process.

Disposal:

  • This compound is a halogenated organic compound and should be disposed of as hazardous chemical waste.[9]

  • Do not dispose of it down the drain.[9]

  • All waste materials, including contaminated absorbents and PPE, must be placed in a labeled, sealed container.

  • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9]

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following flowchart outlines the recommended procedures.

First_Aid_Workflow exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion inhalation_action Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. inhalation->inhalation_action skin_action Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. skin_contact->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. eye_contact->eye_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->ingestion_action

First-Aid Procedures for Exposure to this compound.

Detailed First-Aid Protocols:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms such as respiratory irritation occur.[10]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops and persists, seek medical advice.[6][10]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. It is imperative to seek immediate medical attention.[10]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicology

Summary of Toxicological Effects:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

Given the lack of specific toxicity data, it is prudent to handle this compound with a high degree of caution, assuming it may have other potential health effects associated with halogenated aromatic compounds.

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical:

  • Combustible liquid.

  • In case of fire, hazardous decomposition products may be formed, including carbon oxides, hydrogen bromide, and hydrogen chloride gas.

Protective Equipment for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disclaimer: This document is intended as a guide for trained professionals and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical. All local, state, and federal regulations must be followed.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-chlorotoluene. This versatile building block allows for the selective formation of a carbon-carbon bond at the more reactive C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. This methodology is of significant interest in the synthesis of complex biaryl structures, which are common motifs in pharmaceutical agents and functional materials. These notes include representative quantitative data, a detailed experimental protocol, and diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized palladium-catalyzed method for the formation of C-C bonds. Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. For substrates containing multiple halogen atoms of differing reactivity, such as this compound, the Suzuki coupling offers a pathway for selective functionalization. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds (C-Br > C-Cl) allows for the preferential oxidative addition of the palladium catalyst to the C-Br bond, enabling the chemoselective synthesis of 2-aryl-4-chlorotoluenes. These products are valuable intermediates, as the remaining chlorine atom can be targeted in subsequent cross-coupling reactions to generate more complex, unsymmetrical biaryl compounds.

Data Presentation: Representative Reaction Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a substrate structurally similar to this compound, namely 2-bromo-4-chlorophenyl-2-bromobutanoate, with various arylboronic acids.[1] This data illustrates the feasibility and typical efficiency of the chemoselective coupling at the C-Br position. While the specific yields may vary for this compound, these values provide a strong indication of expected outcomes.

Arylboronic AcidProductCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid2-phenyl-4-chlorotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)9012-18~75-85
4-Methoxyphenylboronic acid4-chloro-2-(4-methoxyphenyl)toluenePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)10010-16~80-90
4-Chlorophenylboronic acid4-chloro-2-(4-chlorophenyl)toluenePd(PPh₃)₄K₃PO₄DMF/H₂O (5:1)9512-18~70-80
3-Thienylboronic acid4-chloro-2-(thiophen-3-yl)toluenePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)10012-18~65-75

Note: The yields presented are representative and based on studies of structurally similar compounds. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-aryl-4-chlorotoluene.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-R Transmetalation->PdII_Biaryl Base_Activation R-B(OH)2 + Base -> [R-B(OH)3]⁻ Base_Activation->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid R-B(OH)2 BoronicAcid->Base_Activation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up: - Dilute with organic solvent - Wash with water and brine monitor->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Pure 2-Aryl-4-chlorotoluene purify->product end End product->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-4-chlorotoluene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its bromine and chlorine substituents, allowing for selective functionalization to generate a diverse range of complex molecules. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi cross-coupling reactions, with a focus on achieving chemoselectivity for the more reactive carbon-bromine bond.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. This compound presents an opportunity for sequential cross-coupling strategies, owing to the generally higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition steps. This allows for the selective coupling at the 2-position, leaving the chlorine atom at the 4-position available for subsequent transformations. These application notes provide starting points for methodology development and can be adapted and optimized for specific research and development needs.

Data Presentation

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. It is important to note that reaction conditions should be optimized for each specific substrate combination to achieve the best results.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2.0 equiv)Toluene/EtOH/H₂O (4:1:1)801285-95Adapted from similar selective couplings[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%)Cs₂CO₃ (2.0 equiv)1,4-Dioxane1001680-90General Suzuki protocol[2]
3-Thienylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%)K₃PO₄ (2.0 equiv)Toluene/H₂O (10:1)901875-85General Suzuki protocol

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)NaOtBu (1.4 equiv)Toluene10012-2490-98Adapted from amination of 4-chlorotoluene[3]
AnilinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃ (2.0 equiv)1,4-Dioxane1101885-95General Buchwald-Hartwig protocol[4]
n-HexylaminePd(OAc)₂ (2 mol%) / P(tBu)₃ (4 mol%)K₃PO₄ (2.0 equiv)Toluene1001688-96General Buchwald-Hartwig protocol

Table 3: Sonogashira Coupling of this compound

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)CuI (3 mol%)Et₃NTHF60880-90General Sonogashira protocol[5]
TrimethylsilylacetylenePd(PPh₃)₄ (3 mol%)CuI (5 mol%)i-Pr₂NEtDMF701075-85General Sonogashira protocol
1-HexynePd(OAc)₂ (2 mol%) / XPhos (4 mol%)-Cs₂CO₃ (2.0 equiv)1,4-Dioxane801270-80Copper-free Sonogashira protocol

Experimental Protocols

1. Suzuki-Miyaura Coupling: Synthesis of 4-Chloro-2-phenyltoluene

This protocol describes the selective coupling of an arylboronic acid at the bromine position of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene, Ethanol (EtOH), and Water (H₂O) in a 4:1:1 ratio

    • Nitrogen or Argon gas

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent mixture (Toluene/EtOH/H₂O) via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion (typically 12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Buchwald-Hartwig Amination: Synthesis of 4-(4-Chloro-2-methylphenyl)morpholine

This protocol is adapted from a procedure for the amination of 4-chlorotoluene and is expected to be selective for the C-Br bond of this compound[3].

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

    • Nitrogen or Argon gas

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add anhydrous toluene, followed by this compound and morpholine.

    • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion (typically 12-24 hours), cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

3. Sonogashira Coupling: Synthesis of 1-Chloro-4-methyl-2-(phenylethynyl)benzene

This is a general protocol for the Sonogashira coupling, which is expected to be selective for the C-Br bond[5].

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

    • Copper(I) iodide (CuI) (3 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Nitrogen or Argon gas

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and degassed Et₃N.

    • Add phenylacetylene dropwise at room temperature.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation  (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Ar-X This compound R-M Coupling Partner (Boronic Acid, Amine, Alkyne, etc.)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start setup Reaction Setup: - this compound - Coupling Partner - Palladium Catalyst - Ligand (if needed) - Base - Solvent start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reagents Add Degassed Solvents and Reagents inert->reagents reaction Heat and Stir (Monitor by TLC/GC/LC-MS) reagents->reaction workup Aqueous Workup: - Quench Reaction - Extraction - Washing reaction->workup purification Purification: (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: Logical relationship for chemoselective cross-coupling of this compound.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction using 2-bromo-4-chlorotoluene as an aryl halide substrate. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone in modern organic synthesis, particularly for the construction of carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of pharmaceuticals and functional materials.[1][2]

The selective functionalization of dihalogenated aromatic compounds is a key strategy in the efficient synthesis of complex molecules. In the case of this compound, the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective amination at the more reactive C-Br position. This chemoselectivity is a significant advantage, enabling subsequent transformations at the C-Cl position if desired.

General Principles and Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1] Key steps in the mechanism include oxidative addition of the aryl halide to the palladium(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.

Several factors are critical for a successful and selective Buchwald-Hartwig amination of this compound:

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can influence the reaction rate and substrate compatibility.

  • Solvent: Anhydrous, aprotic solvents are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, therefore, all reactions must be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific amine substrates. All reactions should be carried out in oven-dried glassware under an inert atmosphere.

Protocol 1: General Procedure for the Amination of this compound with Anilines

This protocol is suitable for the coupling of this compound with various aniline derivatives.

Diagram of the Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add Pd catalyst, ligand, and base to Schlenk tube evacuate Evacuate and backfill with inert gas (3x) reagents->evacuate add_reagents Add this compound, aniline, and solvent evacuate->add_reagents heat Heat reaction mixture with stirring add_reagents->heat monitor Monitor progress by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water or saturated aq. NH4Cl cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

Reagent/MaterialAmount (mol%) or VolumeNotes
This compound1.0 mmol (1.0 equiv)
Aniline derivative1.2 mmol (1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂)2 mol%Palladium precursor
XPhos4 mol%Ligand
Sodium tert-butoxide (NaOtBu)1.4 mmol (1.4 equiv)Base
Anhydrous Toluene5 mLSolvent

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the aniline derivative (1.2 equiv) and this compound (1.0 equiv).

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination with Secondary Aliphatic Amines (e.g., Morpholine)

This protocol is adapted for the coupling of this compound with cyclic secondary amines.

Materials:

Reagent/MaterialAmount (mol%) or VolumeNotes
This compound1.0 mmol (1.0 equiv)
Morpholine1.2 mmol (1.2 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1.5 mol%Palladium precursor
RuPhos3 mol%Ligand
Cesium Carbonate (Cs₂CO₃)1.5 mmol (1.5 equiv)Base
Anhydrous Dioxane5 mLSolvent

Procedure:

  • In an argon-filled glovebox, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and cesium carbonate (1.5 equiv) to an oven-dried vial equipped with a stir bar.

  • Add anhydrous dioxane (5 mL), followed by morpholine (1.2 equiv) and this compound (1.0 equiv).

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amine partners. Please note that these are representative examples, and optimization may be necessary for specific substrates.

Table 1: Amination with Aniline Derivatives

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ / XPhosNaOtBuToluene1101285-95
4-MethoxyanilinePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001880-90
3,5-DimethylanilinePdCl₂(dppf)Cs₂CO₃Toluene1102475-85

Table 2: Amination with Secondary Aliphatic Amines

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane1001690-98
PiperidinePd(OAc)₂ / cataCXium AK₂CO₃t-BuOH902088-95
N-MethylanilinePdCl₂(Amphos)₂NaOtBuToluene1001282-92

Table 3: Amination with Primary Alkylamines

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ / BrettPhosLiHMDSTHF801075-85
CyclohexylaminePd₂(dba)₃ / XPhosNaOtBuToluene1001580-90
BenzylaminePdCl₂(dppf)K₃PO₄Dioxane1102470-80

Table 4: Amination with Heterocyclic Amines

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
ImidazolePd(OAc)₂ / IPr·HClK₂CO₃Dioxane1102460-70
PyrazolePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102065-75
IndolePdCl₂(dppf)K₃PO₄DMF1202455-65

Logical Relationship Diagram

The following diagram illustrates the key relationships between the reactants and conditions in the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Relationships cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide This compound Product N-Aryl Amine Product ArylHalide->Product Amine Amine (Primary, Secondary, Aniline, Heterocycle) Amine->Product Pd_Source Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd_Source->Product catalyzes Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Pd_Source activates Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product enables Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product facilitates Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Product protects

Caption: Key components and their roles in the reaction.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective and versatile method for the synthesis of a diverse range of N-aryl amines. The chemoselective reaction at the C-Br bond allows for the predictable formation of the desired products in good to excellent yields. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is paramount for achieving optimal results. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of heterocyclic compounds utilizing 2-bromo-4-chlorotoluene as a key building block. This versatile starting material is valuable in medicinal chemistry and materials science due to the differential reactivity of its bromine and chlorine substituents, allowing for selective functionalization in cross-coupling reactions. The protocols herein focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. This compound can be selectively coupled at the more reactive bromo position with a variety of boronic acids and their derivatives.

General Reaction Scheme:

Suzuki_Miyaura reagents This compound + R-B(OH)2 conditions Pd Catalyst Base Solvent reagents->conditions product 2-Aryl-4-chlorotoluene conditions->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of a structurally similar substrate, 2-bromo-4-chlorophenol, which can serve as a guideline for reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901781
23-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901778
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901775
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901764
5Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901771

Data adapted from a study on 2-bromo-4-chlorophenol, which is expected to have similar reactivity.[1]

Experimental Protocol: Synthesis of 2-Aryl-4-chlorotoluene

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.2 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (8 mL) and water (4 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 17 hours, or until reaction completion is observed by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-chlorotoluene.

Suzuki_Workflow A 1. Add Reactants & Base to Flask B 2. Add Palladium Catalyst A->B C 3. Purge with Inert Gas B->C D 4. Add Solvents C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress E->F G 7. Work-up F->G H 8. Purification G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines and N-heterocycles. This compound can be coupled with various amines at the bromo position.

General Reaction Scheme:

Buchwald_Hartwig reagents This compound + R2NH conditions Pd Catalyst Ligand Base Solvent reagents->conditions product N-Aryl-4-chlorotoluene conditions->product

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table provides representative data for the Buchwald-Hartwig amination of bromobenzene with various heterocyclic amines, which can be used as a reference for reactions with this compound.

EntryAmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Carbazole[Pd(allyl)Cl]₂ (1) / t-BuXPhos (4)t-BuOLi1,4-Dioxane1002498
2DiphenylaminePd₂(dba)₃ (2) / XPhos (8)t-BuONaToluene10024>95
3Phenoxazine[Pd(allyl)Cl]₂ (1) / t-BuXPhos (4)Cs₂CO₃1,4-Dioxane10024>95
4Phenothiazine[Pd(allyl)Cl]₂ (1) / t-BuXPhos (4)t-BuONa1,4-Dioxane10024>95
59,9-Dimethyl-9,10-dihydroacridine[Pd(allyl)Cl]₂ (1) / t-BuXPhos (4)t-BuOLi1,4-Dioxane10024>95

Data adapted from a study on the amination of bromobenzene.[2]

Experimental Protocol: Synthesis of N-(4-chloro-2-methylphenyl)-Substituted Amines

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a heterocyclic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • [Pd(allyl)Cl]₂ (1 mol%)

  • t-BuXPhos (4 mol%)

  • Lithium tert-butoxide (t-BuOLi) (1.2 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add [Pd(allyl)Cl]₂ (0.01 mmol), t-BuXPhos (0.04 mmol), and lithium tert-butoxide (1.2 mmol).

  • Add this compound (1.0 mmol) and the amine (1.1 mmol).

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours, or until completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Workflow A 1. Add Catalyst, Ligand & Base in Glovebox B 2. Add this compound & Amine A->B C 3. Add Anhydrous Solvent B->C D 4. Seal and Heat C->D E 5. Monitor Reaction D->E F 6. Cool and Work-up E->F G 7. Purification F->G

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Synthesis of Carbazoles via Sequential Cross-Coupling and Cyclization

Substituted carbazoles are an important class of heterocyclic compounds with applications in materials science and as pharmaceutical scaffolds. A potential synthetic route to carbazoles starting from this compound involves a sequential Suzuki-Miyaura coupling followed by an intramolecular Buchwald-Hartwig amination.

Proposed Synthetic Pathway:

Carbazole_Synthesis A This compound C Suzuki Coupling A->C B 2-Aminophenylboronic acid B->C D 2-Amino-5-chloro-2'-methylbiphenyl C->D E Intramolecular Buchwald-Hartwig Amination D->E F Substituted Carbazole E->F

Caption: Proposed pathway for carbazole synthesis.

While a direct, one-pot synthesis of carbazoles from this compound is not readily found in the literature, the sequential two-step process outlined above is a feasible and logical approach based on established synthetic methodologies. The protocols for the individual Suzuki-Miyaura and Buchwald-Hartwig reactions can be adapted from the procedures provided in the preceding sections. Further optimization of the intramolecular cyclization step would be required to achieve high yields of the desired carbazole product.

References

2-Bromo-4-chlorotoluene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-chlorotoluene is a halogenated aromatic compound with the molecular formula C₇H₆BrCl.[1][2][3] Its structure, featuring a toluene backbone substituted with bromine and chlorine atoms at positions 2 and 4 respectively, makes it a highly versatile building block in organic synthesis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, along with the influence of the methyl group, allows for selective transformations, making it a valuable intermediate in the synthesis of complex molecules.[4][5] This compound is particularly significant in the development of pharmaceuticals, agrochemicals, and advanced materials.[4][6][7]

Key Synthetic Applications

This compound serves as a precursor in a variety of pivotal organic reactions, primarily leveraging the reactivity of the C-Br bond, which is more susceptible to cleavage and oxidative addition than the C-Cl bond.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is one of the most prominent applications. The higher reactivity of the aryl bromide allows for selective coupling reactions, leaving the chloride intact for subsequent transformations.

    • Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by reacting with boronic acids or esters. This is a fundamental tool for constructing biaryl structures, which are common motifs in pharmaceuticals.[8][9]

    • Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines to produce substituted anilines.[10][11][12] These products are key intermediates for many biologically active compounds.

  • Grignard Reagent Formation: The difference in bond dissociation energy between C-Br and C-Cl allows for the chemoselective formation of a Grignard reagent.[5] Magnesium metal inserts preferentially at the more labile C-Br bond, generating (4-chloro-2-methylphenyl)magnesium bromide. This organometallic reagent is a powerful nucleophile for creating new C-C bonds with various electrophiles like aldehydes, ketones, and esters.[13][14]

Below is a diagram illustrating the central role of this compound as a synthetic intermediate.

G cluster_main Key Synthetic Pathways for this compound A This compound B Suzuki Coupling (Ar-Ar' Formation) A->B  Pd(0), Base  R'-B(OH)₂ C Buchwald-Hartwig (Ar-NRR' Formation) A->C  Pd(0), Base  HNRR' D Grignard Formation (Ar-MgBr) A->D  Mg, THF E Other Reactions (e.g., Sonogashira, Heck) A->E  Various  Catalysts P1 Biaryl Compounds B->P1 P2 Aryl Amines C->P2 P3 Functionalized Aromatics (via Grignard Adducts) D->P3 P4 Alkynylated/Alkylated Aromatics E->P4 G A 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Solvents (Degassed Toluene/Water) B->C D 4. Heat & Stir (90 °C, 12h) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Product F->G

References

The Role of 2-Bromo-4-chlorotoluene as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorotoluene is a halogenated aromatic compound that serves as a key building block in the synthesis of a variety of complex organic molecules.[1] Its distinct substitution pattern, featuring a reactive bromine atom, a stable chlorine atom, and a methyl group on a benzene ring, makes it a valuable intermediate for the construction of pharmaceutical and agrochemical compounds.[1] The differential reactivity of the two halogen atoms allows for selective functionalization, a crucial aspect in multi-step API synthesis. This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 27139-97-5[2][3]
Molecular Formula C₇H₆BrCl[2][3]
Molecular Weight 205.48 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 81-84 °C / 7 mmHg[2]
Purity >98.0% (GC)[4]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as an irritant and is harmful if swallowed or inhaled. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Application in API Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound in API synthesis is its use as an aryl halide in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the aromatic ring of this compound and an organoboron compound, such as a boronic acid or ester. The bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 4-position in the oxidative addition step of the catalytic cycle. This chemoselectivity is crucial for directing the synthesis and avoiding unwanted side products.

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions 2_Bromo_4_chlorotoluene This compound Product 2-Aryl-4-chlorotoluene 2_Bromo_4_chlorotoluene->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction using this compound.

Experimental Protocol: Synthesis of a 2-Aryl-4-chlorotoluene Derivative

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using a substrate structurally similar to this compound, based on a published procedure for the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate.[5] This demonstrates the principle of selective reactivity of the C-Br bond.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add anhydrous toluene and degassed water to the flask. The typical solvent ratio is 4:1 (toluene:water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-chlorotoluene.

Quantitative Data:

Based on analogous reactions with similar substrates, the following results can be expected.

Coupling Partner (Arylboronic Acid)ProductTypical Yield (%)
Phenylboronic acid2-Phenyl-4-chlorotoluene75-85
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-chlorotoluene80-90
3-Thienylboronic acid2-(Thiophen-3-yl)-4-chlorotoluene70-80

Logical Workflow for Intermediate Evaluation

The decision to use this compound as an intermediate in a novel API synthesis pathway involves a structured evaluation process.

workflow A Identify Target API with 4-Chloro-2-substituted-phenyl Moiety B Retrosynthetic Analysis: Disconnect at the 2-position A->B C Is this compound a Viable Precursor? B->C D Feasibility Study: Small-scale Test Reactions C->D Yes J Re-evaluate Synthetic Route C->J No E Reaction Optimization: - Catalyst Screening - Base and Solvent Effects - Temperature and Time D->E F Scale-up and Process Development E->F G API Synthesis and Purification F->G H Characterization and Quality Control G->H I Proceed with Synthesis H->I

Caption: Workflow for evaluating this compound as a potential API intermediate.

Conclusion

This compound is a highly useful and versatile intermediate for the synthesis of active pharmaceutical ingredients. Its differential halogen reactivity allows for selective transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this building block in the design and execution of novel synthetic routes for the next generation of therapeutics. The chemoselective nature of its reactions offers a significant advantage in the construction of complex molecular architectures, making it a valuable tool in the medicinal chemist's arsenal.

References

Application of 2-Bromo-4-chlorotoluene in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromo-4-chlorotoluene and its related derivatives in the synthesis of commercially significant agrochemicals. The following sections outline the synthetic pathways for a fungicide, Tebuconazole, and a herbicide, Chlortoluron, with a focus on reaction mechanisms, experimental procedures, and quantitative data.

Overview of this compound in Agrochemical Synthesis

This compound is a halogenated aromatic compound that serves as a versatile building block in the synthesis of various agrochemicals, including fungicides and herbicides.[1] Its reactive bromine and chlorine substituents, along with the methyl group, allow for a range of chemical modifications to create complex active ingredients. The specific positioning of these functional groups influences the regioselectivity of subsequent reactions, making it a valuable precursor for targeted molecular design in the agrochemical industry.

Application in Fungicide Synthesis: The Case of Tebuconazole

Tebuconazole is a broad-spectrum triazole fungicide that functions as a sterol demethylation inhibitor (DMI). It effectively controls a wide range of fungal diseases in various crops by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] While a direct one-step synthesis from this compound is not the standard commercial route, a plausible and chemically sound pathway involves its conversion to a key intermediate, 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone.

Proposed Synthetic Pathway from this compound

A feasible synthetic route from this compound to 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone involves a Grignard reaction followed by acylation. The subsequent steps to convert this intermediate to Tebuconazole are well-established.

Diagram of the Proposed Tebuconazole Synthesis Workflow

Tebuconazole_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_intermediate3 Intermediate 2 cluster_final Final Product This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent  Mg, THF 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone Grignard Reagent->1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone  Pivaloyl chloride Epoxide Intermediate Epoxide Intermediate 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone->Epoxide Intermediate  (CH3)3S(O)I, Base Tebuconazole Tebuconazole Epoxide Intermediate->Tebuconazole  1,2,4-Triazole, Base

Caption: Proposed multi-step synthesis of Tebuconazole starting from this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone from this compound (Hypothetical Protocol based on Grignard Reaction Principles)

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to activate the magnesium. A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The chemoselectivity of this reaction is based on the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond.[3]

  • Acylation: Cool the Grignard reagent to 0°C in an ice bath. A solution of pivaloyl chloride (1.1 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone.

Protocol 2.2.2: Synthesis of Tebuconazole from 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone

This part of the synthesis involves epoxidation of the ketone followed by a ring-opening reaction with 1,2,4-triazole.

  • Epoxidation: 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone is reacted with trimethylsulfoxonium iodide in the presence of a strong base like sodium hydride in a solvent such as dimethyl sulfoxide (DMSO) to form the corresponding epoxide intermediate, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane.

  • Ring-opening Reaction: The epoxide intermediate is then reacted with 1,2,4-triazole in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a polar solvent like N,N-dimethylformamide (DMF) or methanol at elevated temperatures to yield Tebuconazole.[4][5] The reaction mixture is then cooled, and the product is isolated by precipitation or extraction.

Quantitative Data for Tebuconazole Synthesis

The following table summarizes representative quantitative data for the synthesis of Tebuconazole from its precursors.

Reaction StepStarting MaterialProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Hydrogenation1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one1-(4-chlorophenyl)-4,4-dimethyl-3-pentanoneRaney NickelMethanol50-60-9998.9[6]
Ring-opening of Epoxide2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxiraneTebuconazole1,2,4-triazole, NaOHDMSO--8598[7]
Isomerization/Ring-openingTebuconazole isomerTebuconazolePotassium hydroxideN,N-dimethylformamide150496.598.5[4]
Mode of Action of Tebuconazole

Tebuconazole inhibits the C14-demethylase enzyme, which is a crucial step in the biosynthesis of ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately disrupts the cell membrane, leading to fungal cell death.

Diagram of Tebuconazole's Mode of Action

Caption: Tebuconazole inhibits the 14-alpha-demethylase enzyme, disrupting ergosterol synthesis.

Application in Herbicide Synthesis: The Case of Chlortoluron

Chlortoluron is a selective herbicide used to control annual grasses and broad-leaved weeds in cereal crops.[8] It belongs to the phenylurea class of herbicides and acts by inhibiting photosynthesis.[1] The synthesis of Chlortoluron starts from toluene and involves a multi-step process where a chlorinated toluene derivative is a key intermediate.

Synthetic Pathway from Toluene

The commercial synthesis of Chlortoluron is a five-step process starting from toluene.[9]

Diagram of the Chlortoluron Synthesis Workflow

Chlortoluron_Synthesis Toluene Toluene p-Chlorotoluene p-Chlorotoluene Toluene->p-Chlorotoluene  Chlorination (Cl2, Catalyst) 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene p-Chlorotoluene->4-Chloro-2-nitrotoluene  Nitration (HNO3, H2SO4) 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline 4-Chloro-2-nitrotoluene->4-Chloro-2-methylaniline  Reduction (e.g., H2, Pd/C) Isocyanate Intermediate Isocyanate Intermediate 4-Chloro-2-methylaniline->Isocyanate Intermediate  Phosgenation (COCl2) Chlortoluron Chlortoluron Isocyanate Intermediate->Chlortoluron  Dimethylamine ((CH3)2NH)

Caption: Multi-step synthesis of Chlortoluron starting from toluene.

Experimental Protocols

Protocol 3.2.1: Synthesis of p-Chlorotoluene from Toluene

  • Chlorination: Toluene is chlorinated using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is typically carried out at a low temperature to favor ring substitution over side-chain chlorination. The reaction yields a mixture of ortho- and para-chlorotoluene, with the para-isomer being the desired product for Chlortoluron synthesis. The isomers are then separated by distillation.

Protocol 3.2.2: Synthesis of 4-Chloro-2-nitrotoluene from p-Chlorotoluene

  • Nitration: p-Chlorotoluene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). The reaction is exothermic and is typically carried out at a controlled temperature (e.g., 0-10°C) to prevent over-nitration. The nitro group is directed primarily to the position ortho to the methyl group.

Protocol 3.2.3: Synthesis of 4-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene

  • Reduction: The nitro group of 4-chloro-2-nitrotoluene is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using a reducing agent like tin and hydrochloric acid.

Protocol 3.2.4: Synthesis of Chlortoluron from 4-Chloro-2-methylaniline

  • Phosgenation: 4-Chloro-2-methylaniline is reacted with phosgene (COCl₂) to form the corresponding isocyanate intermediate. This reaction is highly hazardous and requires specialized equipment and safety precautions.

  • Reaction with Dimethylamine: The isocyanate intermediate is then reacted with dimethylamine to yield Chlortoluron.

Quantitative Data for Chlortoluron Synthesis

The following table provides estimated or reported quantitative data for the key steps in Chlortoluron synthesis.

Reaction StepStarting MaterialProductReagents/CatalystTemperature (°C)Yield (%) (Isomer Distribution)Reference
ChlorinationTolueneo/p-ChlorotolueneCl₂, FeCl₃20-30High (p-isomer typically ~30-40% of monochlorinated products)[10]
Nitrationp-Chlorotoluene4-Chloro-2-nitrotolueneHNO₃, H₂SO₄0-10~66% of 4-chloro-2-nitrotoluene and 34% of 4-chloro-3-nitrotoluene[11]
Reduction4-Chloro-2-nitrotoluene4-Chloro-2-methylanilineH₂, Pd/CRoom TempHighGeneral Knowledge
Final Steps4-Chloro-2-methylanilineChlortoluronCOCl₂, (CH₃)₂NH-High[9]
Mode of Action of Chlortoluron

Chlortoluron is an inhibitor of photosynthesis at Photosystem II (PSII). It binds to the D1 protein of the PSII complex, blocking the plastoquinone binding site. This interrupts the photosynthetic electron transport chain, leading to an accumulation of reactive oxygen species and ultimately causing plant death.[1]

Diagram of Chlortoluron's Mode of Action

Chlortoluron_MoA cluster_photosynthesis Photosystem II Electron Transport Chain cluster_inhibition Inhibition cluster_outcome Outcome P680 P680 Pheophytin Pheophytin P680->Pheophytin e- Plastoquinone (QA) Plastoquinone (QA) Pheophytin->Plastoquinone (QA) e- Plastoquinone (QB) Plastoquinone (QB) Plastoquinone (QA)->Plastoquinone (QB) e- Cytochrome b6f Cytochrome b6f Plastoquinone (QB)->Cytochrome b6f e- Photosynthesis Inhibited Photosynthesis Inhibited Plastoquinone (QB)->Photosynthesis Inhibited  Electron flow blocked Chlortoluron Chlortoluron Chlortoluron->Block

Caption: Chlortoluron blocks electron transport at the QB site of Photosystem II, inhibiting photosynthesis.

Conclusion

This compound and related chlorinated toluenes are valuable intermediates in the synthesis of important agrochemicals. The examples of Tebuconazole and Chlortoluron highlight the synthetic versatility of these building blocks. The provided protocols and data serve as a foundational guide for researchers and professionals in the field of agrochemical development, offering insights into the synthesis and mode of action of these vital crop protection agents. Further research into novel derivatives and more efficient synthetic routes continues to be an active area of investigation.

References

Application Note and Protocol: Chemoselective Grignard Reagent Formation from 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chemoselective formation of a Grignard reagent from 2-Bromo-4-chlorotoluene. The protocol leverages the differential reactivity of carbon-halogen bonds, enabling the selective insertion of magnesium at the carbon-bromine (C-Br) bond while leaving the more stable carbon-chlorine (C-Cl) bond intact. This method yields (4-chloro-2-methylphenyl)magnesium bromide, a valuable intermediate in organic synthesis for the introduction of the 4-chloro-2-methylphenyl moiety.[1] This application note details the theoretical basis, a step-by-step experimental protocol, and expected outcomes for this selective organometallic synthesis.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of new carbon-carbon bonds.[2][3] Their synthesis typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[4] When a substrate contains multiple halogen atoms, the selective formation of a Grignard reagent at a specific position is crucial for targeted molecular construction.

The chemoselectivity of Grignard reagent formation is governed by the bond dissociation energies of the carbon-halogen bonds. The reactivity follows the order: C-I > C-Br > C-Cl > C-F.[5] The C-Br bond is weaker and has a lower activation energy for oxidative addition of magnesium compared to the stronger C-Cl bond.[6][7] This principle allows for the highly chemoselective synthesis of (4-chloro-2-methylphenyl)magnesium bromide from this compound.

Reaction Scheme

The reaction involves the oxidative insertion of magnesium into the C-Br bond of this compound to form the corresponding Grignard reagent, (4-chloro-2-methylphenyl)magnesium bromide.

Scheme 1: Chemoselective Grignard Formation

This compound(4-chloro-2-methylphenyl)magnesium bromide

Experimental Data

The following table summarizes the key quantitative data for the synthesis of (4-chloro-2-methylphenyl)magnesium bromide.

ParameterValueReference/Comment
Reactants
This compound1.0 equivalentStarting material
Magnesium Turnings1.2 equivalentsExcess to ensure complete reaction
Anhydrous Tetrahydrofuran (THF)Sufficient to make a 0.5 M solutionSolvent; must be anhydrous[4][7]
Iodine (I₂)1-2 small crystalsFor activation of magnesium[3][7]
Reaction Conditions
TemperatureRoom Temperature to Reflux (~66 °C)Initiation may require gentle heating[7]
Reaction Time1-3 hoursMonitor for consumption of magnesium
AtmosphereInert (Nitrogen or Argon)Grignard reagents are sensitive to air and moisture[3][8]
Product
Product Name(4-chloro-2-methylphenyl)magnesium bromideGrignard Reagent[1]
Molecular FormulaC₇H₆BrClMg-
Molecular Weight229.78 g/mol [9]
Typical Concentration0.5 M in THFAs prepared for subsequent use[9]
AppearanceCloudy, grey-to-brown solution[5]

Detailed Experimental Protocol

4.1. Materials and Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • This compound (purified if necessary)

  • Magnesium turnings

  • Iodine crystals

  • Anhydrous tetrahydrofuran (THF)

4.2. Glassware and Apparatus Preparation

  • All glassware must be scrupulously dried to prevent quenching of the Grignard reagent. Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Assemble the apparatus as shown in the workflow diagram (Figure 1). Ensure all joints are well-sealed.

  • Establish and maintain a positive pressure of inert gas throughout the experiment.

4.3. Grignard Reagent Formation

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a few small crystals of iodine into the three-necked flask.[7] Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits a purple vapor on the magnesium surface. This process etches the passivating magnesium oxide layer.[3] Allow the flask to cool to room temperature.

  • Solvent Addition: Add a portion of anhydrous THF via syringe, sufficient to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension in the flask.

  • The reaction should initiate, which is typically indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm causing the solvent to reflux.[7] If the reaction does not start, gentle warming with a heating mantle or a water bath may be necessary.

  • Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition period is typically 1-2 hours.[7]

  • Completion and Use: After the addition is complete, continue to stir the mixture. The reaction is considered complete when most of the magnesium metal has been consumed. The resulting solution should be a cloudy, grey-to-brown color.[5] Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in subsequent reactions and is best used immediately.[5]

4.4. Titration of the Grignard Reagent (Optional but Recommended)

The concentration of the prepared Grignard reagent can be determined by titration to ensure accurate stoichiometry in subsequent reactions. A common method involves quenching an aliquot with a known excess of iodine, followed by back-titration with a standardized sodium thiosulfate solution.

Visualization of Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling prep_glassware Dry Glassware assemble_apparatus Assemble Apparatus under Inert Gas prep_glassware->assemble_apparatus activate_mg Activate Mg with Iodine assemble_apparatus->activate_mg add_thf Add Anhydrous THF activate_mg->add_thf cool Cool to Room Temperature initiate_reaction Initiate with Small Amount of Aryl Halide add_thf->initiate_reaction add_substrate Dropwise Addition of this compound initiate_reaction->add_substrate reflux Maintain Gentle Reflux add_substrate->reflux complete Stir to Completion reflux->complete complete->cool use_or_titrate Use Immediately or Titrate cool->use_or_titrate

Figure 1: Workflow for the chemoselective formation of (4-chloro-2-methylphenyl)magnesium bromide.

Troubleshooting and Safety

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer)- Wet glassware or solvent- Impure starting material- Crush some magnesium turnings in the flask with a dry glass rod.- Add a few more crystals of iodine or a few drops of 1,2-dibromoethane.[7]- Ensure all glassware is scrupulously dry and solvent is anhydrous.[7]- Purify the this compound before use.
Low yield of Grignard reagent - Incomplete reaction- Grignard reagent quenched by moisture or air- Formation of Wurtz coupling byproducts- Ensure efficient stirring and sufficient reaction time.- Maintain strict anhydrous and inert conditions throughout the procedure.[7]- Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide, which minimizes coupling.
Formation of di-Grignard reagent - High reaction temperature- Prolonged reaction time- Maintain a gentle reflux and avoid excessive heating.- Monitor the reaction and use the Grignard reagent promptly once the magnesium is consumed.

Safety Precautions:

  • Grignard reagents are highly reactive and react violently with water and other protic solvents.[4]

  • The reaction is exothermic and can become vigorous. Maintain good control over the addition rate and have an ice bath ready for emergency cooling.

  • Ethereal solvents like THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from any ignition sources.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Notes: Ligand Selection for Selective Buchwald-Hartwig Amination of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for selecting the optimal phosphine ligand for the selective Buchwald-Hartwig amination of 2-bromo-4-chlorotoluene. The primary challenge in the functionalization of di-halogenated aromatic compounds is achieving chemoselectivity. In this substrate, the carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond, and exploiting this reactivity difference is key to a successful selective amination. This document outlines the principles of ligand selection, experimental protocols for screening, and data interpretation for researchers, scientists, and drug development professionals.

Introduction to Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are crucial components in pharmaceuticals, agrochemicals, and advanced materials.[2] When applied to substrates with multiple halide-substituents, such as this compound, the choice of the catalyst system, particularly the phosphine ligand, is critical to control which C-X bond reacts.

The general order of reactivity for aryl halides in this coupling is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] This inherent reactivity difference allows for the selective amination of the C-Br bond over the less reactive C-Cl bond. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[4] By selecting a ligand that promotes oxidative addition of the C-Br bond at a rate significantly faster than that of the C-Cl bond, high chemoselectivity can be achieved. Bulky, electron-rich monophosphine ligands, particularly dialkylbiaryl phosphines, are often highly effective for these transformations.[5][6]

The Catalytic Cycle and Key Steps

The mechanism of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is fundamental to rational ligand selection. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-determining step and the primary point of selectivity.[7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[4]

Buchwald_Hartwig_Catalytic_Cycle General Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR'R'')L oa_complex->amido_complex Amine Coordination & Deprotonation re_out amido_complex->re_out Reductive Elimination hx_out amido_complex->hx_out Base-H+X- product Ar-NR'R'' re_out->pd0 re_out->product oa_in oa_in->pd0 Ar-X amine_in amine_in->oa_complex R'R''NH base_in base_in->oa_complex Base Ligand_Screening_Workflow Workflow for Ligand Screening and Optimization start Start: Define Goal (Selective C-Br Amination) select_ligands Select Ligand Panel (e.g., XPhos, RuPhos, Josiphos) start->select_ligands setup_rxns Set Up Parallel Reactions (Vary Ligand, Base, Solvent) select_ligands->setup_rxns run_rxns Run Reactions (Moderate Temperature, e.g., 80-100 °C) setup_rxns->run_rxns analyze Analyze Results (LC-MS, GC-MS for Yield & Selectivity) run_rxns->analyze decision Selectivity > 95%? analyze->decision decision->select_ligands No optimize Optimize Lead Conditions (Temp, Time, Catalyst Loading) decision->optimize Yes end Final Protocol optimize->end

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a cornerstone structural motif in medicinal chemistry, materials science, and agrochemicals. The versatile starting material, 2-Bromo-4-chlorotoluene, offers a strategic platform for the synthesis of a diverse array of biphenyl derivatives. Its dihalogenated nature, with bromine and chlorine atoms of differing reactivity, allows for selective and sequential functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing this compound.

The inherent reactivity difference between the C-Br and C-Cl bonds is a key consideration in designing synthetic strategies. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. This differential reactivity enables selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations, thus providing a pathway to unsymmetrically substituted biphenyls.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for the formation of C-C bonds between aryl halides and organoboron compounds.[1][2] For this compound, this reaction can be performed selectively at the C-Br bond.

Reaction Scheme

Suzuki_Miyaura_Coupling General Scheme for Suzuki-Miyaura Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Ar-B(OH)2 reactant2->catalyst product 4-Chloro-2-aryl-toluene catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of this compound
Coupling Partner (Arylboronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100892
3,5-Dimethylphenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene1001688
2-Thiopheneboronic acidPd(PPh₃)₄ (4)Na₂CO₃DME/H₂O901878

Note: The data presented is a compilation of typical results from literature and may require optimization for specific substrates and scales.

Ullmann Homocoupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides.[3][4] This reaction can be applied to this compound to produce 4,4'-dichloro-2,2'-dimethylbiphenyl. Due to the higher reactivity of the C-Br bond, coupling is expected to occur at this position.

Reaction Scheme

Ullmann_Homocoupling Ullmann Homocoupling Reaction reactant 2 x this compound catalyst Cu powder High Temperature reactant->catalyst product 4,4'-Dichloro-2,2'-dimethylbiphenyl catalyst->product

Caption: Ullmann homocoupling of this compound.

Experimental Protocol: Ullmann Homocoupling
  • Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1.0 eq.) with activated copper powder (2.0-3.0 eq.).

  • Reaction: Heat the mixture to a high temperature (typically 180-250 °C) with vigorous stirring under an inert atmosphere. The use of a high-boiling solvent such as DMF or sand as a heating medium can be employed.

  • Monitoring: The reaction progress can be monitored by observing the color change of the reaction mixture and by TLC or GC-MS analysis of aliquots.

  • Work-up: After cooling to room temperature, the solid mass is typically triturated with a suitable organic solvent (e.g., chloroform or ethyl acetate) and filtered to remove copper and copper salts.

  • Purification: The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data: Ullmann Homocoupling
ReactantCatalystSolventTemp (°C)Time (h)Yield (%)
This compoundCopper powderDMF19024~60

Note: Yields for Ullmann couplings can be variable and are highly dependent on the activity of the copper and the reaction conditions.

Other Cross-Coupling Methodologies

Several other cross-coupling reactions can be employed for the functionalization of this compound. General protocols are provided below, which can be adapted and optimized for this specific substrate.

A. Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[5][6] This can be used to introduce a vinyl group at the 2-position of 4-chlorotoluene.

Heck_Reaction General Scheme for Heck Reaction reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Alkene reactant2->catalyst product 4-Chloro-2-vinyl-toluene derivative catalyst->product

Caption: General scheme of the Heck reaction.

General Protocol:

  • In a sealed tube or pressure vessel, combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 eq.).

  • Add a suitable degassed solvent (e.g., DMF, NMP, or acetonitrile).

  • Heat the mixture to 100-140 °C for 12-24 hours.

  • After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes.[7][8]

Sonogashira_Coupling General Scheme for Sonogashira Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product 4-Chloro-2-alkynyl-toluene catalyst->product

Caption: General scheme of the Sonogashira coupling.

General Protocol:

  • To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NH).

  • Add the terminal alkyne (1.1-1.2 eq.) dropwise and stir at room temperature or with gentle heating (40-60 °C).

  • Upon completion, perform an aqueous work-up and purify by column chromatography.[9]

C. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[10]

General Protocol:

  • Prepare the organozinc reagent in situ or separately.

  • In an inert atmosphere, to a solution of this compound (1.0 eq.) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., THF), add the organozinc reagent (1.1-1.5 eq.).

  • Stir the reaction at room temperature or with heating.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl, followed by an aqueous work-up and purification.

D. Stille Coupling

The Stille coupling utilizes organotin reagents to couple with organic halides, catalyzed by palladium.[11]

General Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in a degassed solvent (e.g., toluene or THF).

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction, and perform a work-up, which may include a quench with aqueous KF to remove tin byproducts, followed by extraction and purification.

Experimental Workflows and Signaling Pathways

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L2) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product reactant1 Ar-X reactant1->OxAdd reactant2 Ar'-B(OR)2 reactant2->Transmetal base Base base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling Reactions

Workflow start Start setup Reaction Setup: - Add reactants, base, catalyst - Inert atmosphere start->setup reaction Reaction: - Add solvent - Heat and stir setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Quench reaction - Extraction monitoring->workup Complete purification Purification: - Column chromatography - Recrystallization workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted biphenyls. The differential reactivity of its bromine and chlorine substituents allows for selective functionalization, providing access to complex molecular architectures. The Suzuki-Miyaura coupling is a particularly effective method for this transformation, offering high yields and functional group tolerance. Other cross-coupling reactions, such as the Ullmann, Heck, and Sonogashira couplings, further expand the synthetic utility of this compound. The protocols and data provided herein serve as a guide for researchers in the development of novel biphenyl derivatives for various applications. Optimization of the reaction conditions for specific substrates and desired products is encouraged to achieve the best results.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorotoluene is a dihalogenated aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring two different halogen substituents on a toluene ring, presents opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents on the aromatic ring.

While the aromatic ring of this compound is not strongly activated towards traditional SNAr reactions due to the lack of potent electron-withdrawing groups (like a nitro group) in ortho or para positions to the halogens, these reactions can be facilitated under specific conditions, often involving strong nucleophiles, high temperatures, or the use of catalysts. The differential reactivity of the bromine and chlorine atoms can also be exploited to achieve selective substitution. Generally, in the absence of strong activating groups, the C-Cl bond is stronger than the C-Br bond, suggesting that bromine might be a better leaving group. However, the position of the halogens relative to the methyl group and each other will influence the regioselectivity of the nucleophilic attack.

These application notes provide a general framework and representative protocols for conducting nucleophilic aromatic substitution reactions on this compound. The provided protocols are based on established principles of SNAr reactions and may require optimization for this specific substrate.

Data Presentation

Due to the limited availability of specific experimental data for nucleophilic aromatic substitution reactions on this compound in the public domain, the following tables present hypothetical yet plausible data based on general SNAr principles. Researchers should consider these as starting points for experimental design.

Table 1: Hypothetical Regioselectivity in Amination of this compound

NucleophileReagentSolventBaseTemperature (°C)Time (h)Major Product(s)Postulated Yield (%)
AminePiperidineNMPK₂CO₃150244-Chloro-2-(piperidin-1-yl)toluene65
AmineMorpholineDMSOCs₂CO₃160204-(4-Chloro-2-methylphenyl)morpholine70
AmineAmmoniaNMPNaNH₂120124-Chloro-2-methylaniline55

Table 2: Hypothetical Alkoxylation of this compound

NucleophileReagentSolventBaseTemperature (°C)Time (h)Major ProductPostulated Yield (%)
AlkoxideSodium methoxideMethanolNaOMe100 (sealed tube)182-Bromo-4-methoxytoluene60
AlkoxideSodium ethoxideEthanolNaOEt120 (sealed tube)242-Bromo-4-ethoxytoluene58

Mandatory Visualization

SNAr_Mechanism cluster_intermediate Reaction Intermediate A This compound B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack Nu Nucleophile (Nu⁻) C1 Substitution at C2 (Br replaced) B->C1 Elimination of Br⁻ C2 Substitution at C4 (Cl replaced) B->C2 Elimination of Cl⁻ LG Leaving Group (X⁻)

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic aromatic substitution reactions on this compound. Note: These are starting-point procedures and require optimization for specific substrates and nucleophiles. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Protocol 1: Amination of this compound with a Secondary Amine (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous NMP (to achieve a concentration of 0.5 M).

  • Flush the flask with an inert gas.

  • Add piperidine (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated piperidine.

Protocol 2: Alkoxylation of this compound with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Pressure-rated sealed tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a dry pressure-rated sealed tube containing a magnetic stir bar, add this compound (1.0 eq) and sodium methoxide (1.5 eq).

  • Add anhydrous methanol to dissolve the reagents (concentration ~0.5-1.0 M).

  • Seal the tube tightly.

  • Heat the reaction mixture to 100 °C in a heating block or oil bath with stirring.

  • Monitor the reaction progress by TLC or GC-MS after cooling and carefully opening the tube.

  • Upon completion (typically 18 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired methoxy-substituted toluene derivative.

Concluding Remarks for Drug Development Professionals

The functionalized derivatives of this compound obtained through these nucleophilic aromatic substitution reactions can serve as key building blocks in the synthesis of more complex molecules with potential therapeutic applications. The introduction of amine or ether functionalities can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and metabolic stability – all critical parameters in drug design. Furthermore, the newly introduced functional groups can act as handles for subsequent chemical transformations, enabling the construction of diverse chemical libraries for high-throughput screening. The regioselectivity of these reactions is a crucial aspect to control for the efficient synthesis of the desired isomers. While the provided protocols offer a general guideline, further investigation and optimization are necessary to develop robust and scalable synthetic routes for specific target molecules derived from this compound. The use of palladium-catalyzed cross-coupling reactions should also be considered as an alternative and often more efficient method for the functionalization of this substrate.

Application Notes and Protocols for 2-Bromo-4-chlorotoluene in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-bromo-4-chlorotoluene in the synthesis of advanced materials, particularly for applications in organic electronics and drug discovery. Detailed experimental protocols are provided for key synthetic transformations, offering a practical guide for laboratory implementation.

Overview of this compound

This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrCl. Its structure, featuring two different halogen substituents on a toluene backbone, makes it a versatile building block in organic synthesis. The differential reactivity of the bromine and chlorine atoms, along with the methyl group, allows for selective functionalization, making it a valuable precursor for a range of complex molecules. In material science, it is primarily utilized as a monomer or intermediate in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and other electronic devices. Its derivatives are also explored in medicinal chemistry as potential therapeutic agents.

Applications in Organic Electronics

The primary application of this compound in material science is in the synthesis of conjugated polymers and organic small molecules. These materials are integral components of organic electronic devices such as OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo- and chloro-substituents serve as reactive handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal for constructing the extended π-conjugated systems required for charge transport and light emission.

Synthesis of Biphenyl Derivatives via Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in conjugated materials. This compound can be selectively coupled at the more reactive C-Br bond.

A variety of substituted biphenyl compounds can be synthesized from 2-bromo-4-chlorophenyl derivatives with moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction.[1] The reaction typically takes place at the more electron-deficient carbon atom, while the other active site remains available for further functionalization.[1] For the synthesis of biphenyl compounds, the Suzuki-Miyaura reaction is a highly effective method.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 27139-97-5
Molecular Formula C₇H₆BrCl
Molecular Weight 205.48 g/mol
Appearance Colorless liquid
Boiling Point 81-84 °C / 7 mmHg
Density 1.54 g/cm³

Experimental Protocol: Suzuki Coupling of a 2-Bromo-4-chlorophenyl Derivative

This protocol is adapted from the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives and serves as a general guideline.[1]

Materials:

  • 2-Bromo-4-chlorophenyl derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the 2-bromo-4-chlorophenyl derivative (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Fit the flask with a condenser and purge with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Add the toluene/water (4:1) solvent mixture to the flask.

  • In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Table 2: Example Yields for Suzuki Coupling of a 2-Bromo-4-chlorophenyl Derivative with Various Phenylboronic Acids [1]

EntryPhenylboronic AcidProductYield (%)
13-Chlorophenylboronic acid2-Bromo-4-chloro-phenyl-2-(3-chlorophenyl)butanoate78
24-Chlorophenylboronic acid2-Bromo-4-chloro-phenyl-2-(4-chlorophenyl)butanoate81
33-Nitrophenylboronic acid2-Bromo-4-chloro-phenyl-2-(3-nitrophenyl)butanoate75
44-Nitrophenylboronic acid2-Bromo-4-chloro-phenyl-2-(4-nitrophenyl)butanoate79
54-Methoxyphenylboronic acid2-Bromo-4-chloro-phenyl-2-(4-methoxyphenyl)butanoate72
64-Methylphenylboronic acid2-Bromo-4-chloro-phenyl-2-(p-tolyl)butanoate64

Visualization of the Suzuki Coupling Reaction

Suzuki_Coupling reactant1 This compound (or derivative) oxidative_addition Oxidative Addition reactant1->oxidative_addition reactant2 Arylboronic Acid (R-B(OH)2) transmetalation Transmetalation reactant2->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base (e.g., K2CO3) base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Coupled Product (Biaryl derivative) reductive_elimination->product byproduct Byproducts reductive_elimination->byproduct

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Halogenated aromatic compounds are important building blocks in the synthesis of pharmaceuticals. The presence of bromine and chlorine in this compound allows for its incorporation into more complex molecules with potential biological activity. While specific drug development pathways originating directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The synthetic protocols developed for material science applications, such as the Suzuki coupling, are directly transferable to the synthesis of potential drug candidates.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound proceeds via the Sandmeyer reaction of 5-chloro-2-methylaniline.

Materials:

  • 5-Chloro-2-methylaniline (1.0 eq)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂) (1.0 eq)

  • Copper(I) bromide (CuBr) (1.0 eq)

  • Deionized water

  • Methyl tert-butyl ether (MTBE)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ice bath

  • Mechanical stirrer

  • Standard glassware for organic synthesis

Procedure:

  • In a beaker, slowly add melted 5-chloro-2-methylaniline (1.0 eq) to an aqueous solution of HBr (use approximately 8.5 ml of 48% HBr per gram of aniline).

  • Stir the mixture for 20 minutes and then cool to -5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.0 eq) in water. Add this solution dropwise to the aniline mixture over 1.5 hours, maintaining the temperature at -5 °C to form the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (1.0 eq) in 48% HBr. Cool this solution to 0 °C.

  • Add the freshly prepared diazonium salt solution in portions to the CuBr solution at 0 °C.

  • After the addition is complete, warm the resulting mixture to 70 °C and stir for 30 minutes.

  • Cool the mixture to room temperature.

  • Extract the product with methyl tert-butyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound as a colorless oil.

Visualization of the Synthesis of this compound

Sandmeyer_Reaction start_material 5-Chloro-2-methylaniline diazonium_salt Diazonium Salt Intermediate start_material->diazonium_salt Diazotization reagent1 HBr, NaNO2 (-5 °C) reagent1->diazonium_salt reagent2 CuBr, HBr (0-70 °C) product This compound reagent2->product diazonium_salt->product Sandmeyer Reaction workup Workup & Purification (Extraction, Distillation) product->workup workup->product Final Product

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4-chlorotoluene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Sandmeyer reaction?

A1: Crude this compound synthesized from 4-chloro-2-methylaniline via a Sandmeyer reaction can contain several impurities. The most common include:

  • Unreacted starting material: 4-chloro-2-methylaniline.

  • Isomeric byproducts: Other bromochlorotoluene isomers may form depending on the precise reaction conditions.

  • Side-reaction products: Phenolic byproducts can form from the reaction of the diazonium salt with water.[1] Biaryl species can also be generated as byproducts of the radical mechanism of the Sandmeyer reaction.

  • Residual copper salts: If a copper catalyst is used, traces may remain in the crude product.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Fractional Distillation: This is a highly effective method for separating this compound from impurities with significantly different boiling points, such as the starting aniline and some side-reaction products. It is particularly useful for large-scale purification.

  • Recrystallization: If the crude product is a solid at room temperature or can be induced to crystallize, recrystallization can be a powerful technique for achieving high purity, especially for removing small amounts of impurities.

  • Column Chromatography: This technique is ideal for separating compounds with very similar physical properties, such as positional isomers, and for achieving very high purity on a smaller scale.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a colorless to light yellow or light orange clear liquid.[2]

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical results for the purification of this compound using different techniques. The values presented are representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Purification TechniquePurity Achieved (GC)Typical YieldThroughputKey AdvantagesKey Disadvantages
Fractional Distillation >98%70-80%HighScalable, effective for removing non-isomeric impurities.Less effective for separating isomers with close boiling points.
Recrystallization >99%60-75%MediumCan provide very high purity, good for removing minor impurities.Requires a suitable solvent system, potential for product loss in the mother liquor.
Column Chromatography >99.5%50-70%LowExcellent for separating isomers and achieving very high purity.Time-consuming, requires significant solvent, less suitable for large scale.

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not effectively separating the isomers. The purity of the collected fractions is low. What should I do?

A: Poor separation of isomers during fractional distillation is a common issue due to their similar boiling points. Here are some troubleshooting steps:

  • Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.

  • Optimize the distillation rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation. Aim for a collection rate of 1-2 drops per second.

  • Ensure proper insulation: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent heat loss.

  • Check thermometer placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

Q: The temperature during my distillation is fluctuating, and I am not observing a stable boiling point plateau. Why is this happening?

A: Temperature fluctuations can indicate several issues:

  • Inconsistent heating: Ensure the heating mantle is providing steady and even heat. A sand bath or oil bath can provide more uniform heating.

  • Bumping of the liquid: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Presence of multiple components with close boiling points: If the crude mixture contains several impurities with boiling points close to the product, you may observe a gradual increase in temperature rather than a sharp plateau. In this case, collecting narrower fractions can help to isolate the pure compound.

Recrystallization

Q: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

A: An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a halo-aromatic compound like this compound, consider the following solvent systems:

  • Single Solvents: Ethanol, methanol, isopropanol, or hexane.

  • Mixed Solvent Systems: Ethanol/water, methanol/water, or hexane/ethyl acetate. To find the best solvent, perform small-scale solubility tests. Add a small amount of your crude product to a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it does not dissolve at room temperature, heat the mixture. A good solvent will dissolve the compound when hot and allow for crystal formation upon cooling.

Q: My product is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.

  • Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of the pure compound if available.

Column Chromatography

Q: My column chromatography is not providing good separation between this compound and its isomers. What can I do to improve the resolution?

A: Improving the separation of isomers by column chromatography often requires careful optimization of the mobile phase and column parameters.

  • Adjust the mobile phase polarity: For non-polar compounds like bromochlorotoluenes, a non-polar mobile phase is a good starting point. A common system is a mixture of hexane and ethyl acetate. Start with a very low percentage of the more polar solvent (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity if the compounds are not moving down the column. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Choose the right adsorbent: Silica gel is a standard choice for this type of separation. Ensure you are using a fine mesh silica gel for higher resolution.

  • Load the sample properly: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column will lead to poor separation.

Experimental Protocols

Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a stir bar into the distillation flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the fractionating column.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • Collect the fraction that distills at the expected boiling point of this compound (approximately 81-84 °C at 7 mm Hg).[3]

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Recrystallization Protocol
  • Solvent Selection: Based on solubility tests, select an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography Protocol
  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 99:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 98:2 or 95:5 hexane:ethyl acetate) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound impurity_analysis Analyze Impurity Profile (GC-MS) start->impurity_analysis decision High Boiling Impurities? impurity_analysis->decision distillation Fractional Distillation decision->distillation Yes isomeric_impurities Isomeric Impurities Present? decision->isomeric_impurities No distillation->isomeric_impurities column_chrom Column Chromatography isomeric_impurities->column_chrom Yes recrystallization Recrystallization isomeric_impurities->recrystallization No (minor impurities) final_product Pure this compound column_chrom->final_product recrystallization->final_product

Caption: Workflow for selecting a purification technique.

Distillation_Troubleshooting start Poor Separation in Fractional Distillation check_rate Is Distillation Rate Slow (1-2 drops/sec)? start->check_rate reduce_heat Reduce Heating check_rate->reduce_heat No check_column Is Column Efficient (length/packing)? check_rate->check_column Yes reduce_heat->check_column increase_efficiency Use Longer/More Efficient Column check_column->increase_efficiency No check_insulation Is Column Insulated? check_column->check_insulation Yes increase_efficiency->check_insulation insulate_column Insulate with Glass Wool/Foil check_insulation->insulate_column No success Improved Separation check_insulation->success Yes insulate_column->success

Caption: Troubleshooting poor separation in fractional distillation.

References

Common impurities in 2-Bromo-4-chlorotoluene and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in this compound often stem from the synthetic route used for its manufacture. The two primary synthesis methods are the direct bromination of 4-chlorotoluene and the Sandmeyer reaction of 2-methyl-4-chloroaniline.

From Bromination of 4-chlorotoluene:

  • Isomeric Impurities: The bromination of 4-chlorotoluene can result in a mixture of isomers, as the bromine can substitute at different positions on the aromatic ring. The primary impurities are other bromochlorotoluene isomers.

  • Unreacted Starting Material: Residual 4-chlorotoluene may be present.

  • Poly-brominated Species: Over-bromination can lead to the formation of dibromo-chlorotoluenes.

From the Sandmeyer Reaction:

  • Isomeric Impurities: Incomplete diazotization or side reactions can lead to the formation of other isomers.

  • Unreacted Starting Material: Residual 2-methyl-4-chloroaniline may be present.

  • Phenolic Byproducts: Hydrolysis of the diazonium salt intermediate can form cresol derivatives.

  • Azo Compounds: Side reactions of the diazonium salt can lead to the formation of colored azo compounds.

A summary of potential impurities is provided in the table below.

Impurity CategorySpecific ExamplesLikely Origin
Isomeric Impurities 3-Bromo-4-chlorotoluene, 2-Bromo-5-chlorotoluene, 4-Bromo-2-chlorotolueneBromination or Sandmeyer Rxn.
Starting Materials 4-Chlorotoluene, 2-Methyl-4-chloroanilineIncomplete Reaction
Reaction Byproducts Dibromo-chlorotoluenes, Chloro-cresols, Azo compoundsSide Reactions
Residual Solvents Dichloromethane, Chloroform, Acetic Acid, etc.Purification Process

Q2: How can I assess the purity of my this compound sample?

A2: The most common and effective method for assessing the purity of this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2]

  • GC-FID: Provides quantitative data on the percentage of the main component and its impurities. Commercial suppliers often specify a purity of >98.0% (GC).[1]

  • GC-MS: In addition to quantification, GC-MS allows for the identification of the impurities by their mass spectra.[2][3]

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. The container should be tightly sealed. Some suppliers recommend storage at room temperature, while others suggest a cool and dark place at <15°C.[1]

Troubleshooting Guides

Issue 1: My reaction is giving unexpected byproducts. Could impurities in this compound be the cause?

Possible Cause: Yes, impurities in your starting material can lead to the formation of unexpected side products. Isomeric impurities will have different reactivity and can lead to a mixture of products in subsequent reactions. Residual starting materials or other reactive byproducts can also interfere with your reaction.

Troubleshooting Steps:

  • Analyze Purity: Re-analyze the purity of your this compound batch using GC-MS to identify and quantify any impurities.

  • Purify the Starting Material: If significant impurities are detected, consider purifying the material using one of the methods described below before proceeding with your reaction.

Issue 2: My this compound is colored (yellow to brown). Is it still usable?

Possible Cause: A colored sample may indicate the presence of impurities, such as azo compounds from the Sandmeyer synthesis route, or degradation products.

Troubleshooting Steps:

  • Assess Purity: Analyze the purity by GC to determine if the colored impurities are present in significant amounts.

  • Purification: If the purity is compromised, a purification step such as washing with a reducing agent (e.g., sodium bisulfite) followed by distillation may be necessary to remove colored impurities. A wash with concentrated sulfuric acid has also been noted to decolorize similar crude bromotoluenes.[4]

Experimental Protocols for Impurity Removal

Protocol 1: Purification by Fractional Distillation

This method is effective for separating this compound from impurities with different boiling points, such as isomeric impurities and residual starting materials. Fractional distillation provides better separation than simple distillation for compounds with close boiling points.[5][6][7]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Charge the Flask: Add the impure this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask. The vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the first fraction (the most volatile component). Collect this fraction in a separate receiving flask.

  • Main Product Collection: As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. The boiling point of this compound is approximately 219.8 °C at atmospheric pressure.

  • Termination: Stop the distillation when the temperature either drops or rises sharply, indicating that the main product has been distilled.

  • Analysis: Analyze the purity of the collected fractions using GC to confirm the separation.

Logical Workflow for Purification by Fractional Distillation

G cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis start Start with Impure This compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Impure Compound setup->charge heat Gently Heat the Flask charge->heat collect_forerun Collect First Fraction (Lower Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (this compound) collect_forerun->collect_main stop Stop Distillation collect_main->stop analyze Analyze Purity of Collected Fractions (GC) stop->analyze end Purified This compound analyze->end

Caption: Workflow for the purification of this compound by fractional distillation.

Protocol 2: Purification by Acid/Base Washing

This protocol is useful for removing acidic or basic impurities. For instance, a wash with a dilute acid can remove residual amines like 2-methyl-4-chloroaniline, while a wash with a dilute base can remove phenolic byproducts.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove basic impurities. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH) to remove acidic impurities. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with water or brine to remove any residual acid or base.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

  • Further Purification: For higher purity, this can be followed by fractional distillation.

Decision Tree for Purification Method Selection

G start Start: Impure This compound check_impurities Identify Impurities (e.g., via GC-MS) start->check_impurities isomeric Mainly Isomeric Impurities? check_impurities->isomeric acid_base Acidic/Basic Impurities Present? isomeric->acid_base Yes distillation Perform Fractional Distillation isomeric->distillation No washing Perform Acid/Base Washing acid_base->washing No combined Perform Washing followed by Distillation acid_base->combined Yes end Purified Product distillation->end washing->end combined->end

Caption: Decision-making process for selecting a purification method for this compound.

Quantitative Data Summary

The following table summarizes typical purity specifications for commercially available this compound. Data on impurity levels in unpurified, crude material is not widely published and is highly dependent on the specific synthesis batch.

Product SpecificationTypical ValueAnalysis MethodReference
Purity>98.0%GC[1][8][9]
Purity98%Not specified[7]

References

Technical Support Center: Synthesis of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-4-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed method is the Sandmeyer reaction, which involves the diazotization of 2-amino-4-chlorotoluene (also known as 5-chloro-2-methylaniline) followed by a copper(I) bromide-mediated substitution.[1][2][3][4] This method offers good regioselectivity and typically provides moderate to high yields.[1]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields in the Sandmeyer synthesis of this compound can stem from issues in either the diazotization or the bromine substitution step. Key factors include:

  • Improper Diazotization Temperature: The diazonium salt is unstable at higher temperatures. The reaction should be kept cold (typically -5 to 5 °C) to prevent premature decomposition of the salt into phenolic byproducts.[1]

  • Incorrect Stoichiometry: An incorrect ratio of sodium nitrite to the starting amine or insufficient acid can lead to incomplete diazotization.

  • Poor Quality of CuBr: The copper(I) bromide catalyst is crucial. If it has been oxidized to Cu(II), the reaction efficiency will decrease significantly.

  • Premature Decomposition: Adding the diazonium salt solution too quickly to the hot copper bromide solution can cause vigorous nitrogen evolution and lead to the formation of side products.[5]

Q3: I've observed the formation of a colored impurity in my reaction mixture. What could it be?

A3: A common colored impurity is an azo compound, formed by the coupling of the diazonium salt with the unreacted starting amine (2-amino-4-chlorotoluene). This side reaction is more prevalent if the pH is not sufficiently acidic or if local concentrations of the diazonium salt are too high. These azo compounds are often brightly colored.

Q4: How can I minimize the formation of the 4-Chloro-2-methylphenol byproduct?

A4: The formation of 4-Chloro-2-methylphenol occurs when the diazonium salt reacts with water instead of the bromide ion. To minimize this:

  • Maintain a low reaction temperature during diazotization and the initial phase of the Sandmeyer reaction to ensure the stability of the diazonium salt.[1]

  • Use a concentrated solution of hydrobromic acid (HBr) and ensure the copper(I) bromide is dissolved in HBr to maximize the availability of bromide ions around the diazonium salt.[1]

  • Avoid excessive water in the reaction mixture.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield of Target Product 1. Diazonium salt decomposition. 2. Incomplete diazotization. 3. Inactive Cu(I) catalyst.1. Strictly maintain temperature between -5 and 5 °C during diazotization. 2. Ensure slow, dropwise addition of sodium nitrite solution. Use a slight excess of acid. 3. Use freshly prepared or high-purity CuBr.
Formation of Phenolic Byproduct Reaction of diazonium salt with water.1. Keep the reaction temperature low. 2. Use concentrated HBr as the medium for the Sandmeyer reaction.
Presence of 4-Chlorotoluene Dediazotization (replacement of -N₂⁺ with -H).This is a known side reaction of the Sandmeyer process.[6] Optimize reaction conditions (catalyst concentration, temperature) to favor bromination. Purification by fractional distillation is effective due to different boiling points.
Formation of Colored Impurities Azo-coupling side reaction.1. Maintain a strongly acidic environment (pH < 2). 2. Ensure the amine is fully protonated before adding sodium nitrite. 3. Add the diazonium salt solution to the copper catalyst solution, not the other way around, to avoid excess diazonium salt reacting with itself.
Vigorous/Uncontrolled Foaming Rapid decomposition of the diazonium salt upon addition to the CuBr solution.1. Add the diazonium salt solution slowly to the CuBr solution. 2. Ensure the CuBr solution is at the correct initial temperature (often 0 °C) before beginning the addition.[1]

Experimental Protocols

Key Synthesis: Sandmeyer Reaction of 2-Amino-4-chlorotoluene

This protocol is adapted from established laboratory procedures.[1]

Step 1: Diazotization

  • In a 3 L beaker, slowly add 142 g (1.00 mol) of melted 2-amino-4-chlorotoluene to 1200 mL of 23% aqueous HBr.

  • Stir the mixture for 20 minutes using a mechanical stirrer.

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Prepare a solution of 70.0 g (1.00 mol) of sodium nitrite (NaNO₂) in 400 mL of water.

  • Add the NaNO₂ solution dropwise to the amine-acid mixture over 1.5 hours, ensuring the temperature is maintained at -5 °C.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of 144 g (1.00 mol) of copper(I) bromide (CuBr) in 400 mL of 47% HBr. Cool this solution to 0 °C.

  • Add the freshly prepared diazonium salt solution from Step 1 in several portions to the CuBr solution at 0 °C.

  • After the addition is complete, warm the resulting mixture to 70 °C and stir for 30 minutes. Nitrogen gas will evolve.

  • Cool the mixture to room temperature.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with methyl-tert-butyl ether (3 x 500 mL).

  • Combine the organic extracts and dry over anhydrous potassium carbonate (K₂CO₃).

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation. The product, this compound, is a colorless oil.

    • Boiling Point: 81-84 °C at 7 mm Hg.[1]

    • Expected Yield: Approximately 148 g (72%).[1]

Visualized Workflows and Pathways

SynthesisWorkflow cluster_synthesis Synthesis Steps cluster_workup Workup & Purification start_end start_end process process purification purification Start Start: 2-Amino-4-chlorotoluene Diazotization Step 1: Diazotization (NaNO₂, HBr, -5°C) Start->Diazotization Sandmeyer Step 2: Sandmeyer Reaction (CuBr, HBr, 0-70°C) Diazotization->Sandmeyer Workup Step 3: Extraction & Drying Sandmeyer->Workup Purification Step 4: Fractional Distillation Workup->Purification Final Product: this compound Purification->Final SideReactions reactant reactant intermediate intermediate main_product main_product side_product side_product A 2-Amino-4-chlorotoluene B Diazonium Salt Intermediate A->B NaNO₂ / HBr (-5°C) C This compound (Main Product) B->C CuBr / HBr (Desired Pathway) D 4-Chloro-2-methylphenol B->D H₂O (Hydrolysis) E 4-Chlorotoluene (Dediazotization) B->E H-Abstraction (Radical) F Azo-Coupled Dimer B->F + Unreacted Amine Troubleshooting issue issue cause cause solution solution LowYield Low Yield? Temp Diazotization Temp > 5°C? LowYield->Temp Purity Impure CuBr? LowYield->Purity Azo Colored Impurity? LowYield->Azo Sol_Temp Maintain Temp at -5 to 5°C Temp->Sol_Temp Sol_Purity Use fresh / pure CuBr Purity->Sol_Purity Sol_Azo Ensure strong acid (pH < 2). Slow addition. Azo->Sol_Azo

References

Troubleshooting low yield in Suzuki coupling with 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions, with a specific focus on substrates like 2-Bromo-4-chlorotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield in my Suzuki coupling reaction with this compound. What are the most common causes?

A1: Low yields in Suzuki couplings, particularly with di-halogenated substrates, can stem from several factors. The most common issues include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium species and promote side reactions like the homocoupling of the boronic acid.[1][2]

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the choice of base and solvent.[1][3] An inappropriate base may not sufficiently activate the boronic acid.[3]

  • Side Reactions: The most prevalent side reactions are the homocoupling of the boronic acid and dehalogenation (protodeboronation or reduction of the aryl halide).[1][4]

  • Poor Solubility: Inadequate solubility of starting materials in the chosen solvent system can lead to a slow and incomplete reaction.[1]

  • Sub-optimal Reaction Conditions: Factors like temperature, reaction time, and catalyst loading may not be optimized for your specific substrates.

Q2: Which halogen on this compound is expected to react first?

A2: The reactivity of halogens in Suzuki coupling generally follows the trend: I > Br > OTf > Cl.[5][6] Therefore, the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond. This chemoselectivity allows for a mono-coupling reaction at the bromine position under standard conditions, leaving the chlorine atom available for subsequent transformations.[5][7]

Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is almost always caused by the presence of oxygen in the reaction mixture.[1][8] To mitigate this:

  • Thoroughly Degas Solvents: All solvents, including water, must be rigorously degassed before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.[1][9]

  • Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.[1][10] Ensure all glassware is oven- or flame-dried to remove moisture.

  • Use High-Purity Reagents: Ensure the purity of all starting materials.

Q4: My reaction is sluggish and does not go to completion. What adjustments should I consider?

A4: A stalled reaction often points to issues with the catalyst, base, or temperature.

  • Catalyst & Ligand: For a less reactive C-Br bond (compared to C-I), a more electron-rich and bulky ligand can enhance the rate of oxidative addition and reductive elimination.[11][12] Consider screening different palladium pre-catalysts and ligands.

  • Base Strength: The base may not be strong enough to facilitate the transmetalation step. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can often improve the reaction rate and yield.[1][3]

  • Temperature: Cautiously increasing the reaction temperature can improve reaction rates.[1] Typical temperatures range from 80-120 °C.[10][13]

  • Solvent: Ensure your substrates are soluble in the chosen solvent system. Sometimes, a switch from common solvents like Dioxane/Water to Toluene/Water or DMF can improve results.[4][9]

Data Presentation: Optimizing Reaction Parameters

The following tables provide starting points for optimizing your Suzuki coupling reaction. Yields are highly dependent on the specific boronic acid and reaction conditions used.

Table 1: Recommended Catalyst, Ligand, and Base Systems

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable catalyst for many C-Br couplings.[5][14] Pd(dppf)Cl₂ is often highly effective for heteroaromatic and other challenging substrates.[5][13]
Ligand PPh₃, dppf, or Buchwald ligands (e.g., SPhos, XPhos)For the reactive C-Br bond, standard phosphine ligands are often sufficient.[5] More electron-rich and bulky Buchwald ligands can improve yields with less reactive partners.[15]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)K₂CO₃ is a common and effective base.[3] K₃PO₄ and Cs₂CO₃ are stronger, non-nucleophilic bases that can be beneficial in preventing side reactions and promoting transmetalation.[1][2][3]

Table 2: Common Solvent Systems

Solvent SystemTypical RatioTemperature (°C)Considerations
1,4-Dioxane / H₂O 4:190 - 110A versatile system that dissolves many organic substrates and inorganic bases.[2][13]
Toluene / H₂O 10:190 - 100Good for substrates that are less soluble in more polar solvents.[3][9]
THF / H₂O 4:175 - 85A lower-boiling solvent option that can be effective.[9]
DMF (anhydrous) N/A85 - 120Can be used without water, particularly with bases like KF. May require higher temperatures for purification.[4][9]

Visualizing the Process

Troubleshooting Low Yield

G start Low Yield Observed check_sm Check Starting Materials start->check_sm optimize Optimize Reaction Conditions start->optimize side_reactions Investigate Side Reactions start->side_reactions purity Purity (NMR/LCMS) check_sm->purity boronic_acid Boronic Acid Stability (Consider Ester/Trifluoroborate) check_sm->boronic_acid catalyst Screen Catalyst / Ligand optimize->catalyst base Screen Base (e.g., K3PO4, Cs2CO3) optimize->base solvent Screen Solvent / Solubility optimize->solvent temp Adjust Temperature / Time optimize->temp homocoupling Homocoupling? (Improve Degassing) side_reactions->homocoupling dehalogenation Dehalogenation? (Change Base/Solvent) side_reactions->dehalogenation G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)Ln-X oxidative_addition->pdiil pdiil->p1 transmetalation Transmetalation pdiil_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pdiil_r1_r2 pdiil_r1_r2->p2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X reactants->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation p1->transmetalation p2->reductive_elimination G setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert addition 3. Solvent Addition (Degassed Solvents) inert->addition reaction 4. Heating & Stirring (e.g., 80-110 °C) addition->reaction monitor 5. Monitor Progress (TLC / GC-MS / LC-MS) reaction->monitor workup 6. Work-up (Quench, Extract) monitor->workup purify 7. Purification (Column Chromatography) workup->purify

References

Technical Support Center: Optimizing Suzuki Reactions of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Bromo-4-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?

A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed Suzuki-Miyaura coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step of the catalytic cycle. Therefore, selective coupling at the C-Br position is expected under standard Suzuki conditions.

Q2: What are the most common reasons for low yield or reaction failure with this substrate?

A2: Low yields in the Suzuki coupling of this compound can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid, hydrodehalogenation of the starting material, and protodeboronation can consume reagents and reduce the yield of the desired product.

  • Poor Reagent Quality: Impurities in solvents, reagents, or the starting material can interfere with the catalytic cycle.

Q3: How critical is the choice of palladium catalyst and ligand for this reaction?

A3: The choice of catalyst and ligand is crucial, especially for achieving high selectivity and yield. While standard catalysts like Pd(PPh₃)₄ can be effective, more advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, particularly at lower catalyst loadings. These advanced ligands can promote the oxidative addition step and stabilize the palladium catalyst, leading to higher turnover numbers.

Q4: Can I use the same conditions for coupling at the C-Cl position after the C-Br has reacted?

A4: Coupling at the C-Cl position is more challenging and typically requires more forcing reaction conditions. This would likely involve a different, more active catalyst system (often one designed for aryl chlorides), higher temperatures, and potentially a stronger base. A stepwise approach with optimization for each step is recommended for sequential couplings.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh, high-quality palladium precatalyst. - Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. - Consider using a pre-activated catalyst or a more robust ligand system (e.g., Buchwald ligands).
2. Inappropriate Base- The base may be too weak or insoluble. Screen stronger bases like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered to maximize surface area.
3. Suboptimal Temperature- The reaction may be too slow at the current temperature. Incrementally increase the temperature (e.g., in 10-20 °C intervals).
Formation of Side Products 1. Homocoupling of Boronic Acid- This is often caused by the presence of oxygen. Ensure rigorous degassing of all solvents and maintain an inert atmosphere. - Use the boronic acid in a slight excess (1.1-1.2 equivalents) but avoid a large excess.
2. Hydrodehalogenation (loss of Br)- This can be caused by impurities in the solvent or base acting as a hydride source. Use high-purity, anhydrous solvents. - Minimize reaction time after the starting material is consumed.
3. Protodeboronation- This is the cleavage of the C-B bond of the boronic acid. Use fresh, high-quality boronic acid. - Avoid excessively high temperatures or prolonged reaction times. Consider using a boronate ester, which can be more stable.
Reaction at the C-Cl Position 1. Non-selective Catalyst- The catalyst system may be too reactive. Consider a less active catalyst or milder reaction conditions (lower temperature).
2. Forcing Conditions- High temperatures and very active catalysts can lead to some reaction at the C-Cl bond. Optimize for the lowest effective temperature.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of substrates analogous to this compound, illustrating the impact of catalyst loading and ligand choice on the reaction yield.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~95
24-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane10018~90
31-Bromo-4-chlorobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012~88
41-Bromo-4-chlorobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane10010~92
5This compoundPhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Dioxane/H₂O9016Est. >90
6This compoundPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10024Est. ~75

Note: Entries 5 and 6 are estimated yields based on typical outcomes for similar substrates and catalyst systems, intended to guide optimization.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the selective Suzuki coupling at the C-Br position of this compound. Optimization of catalyst, ligand, base, and temperature may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed organic solvent and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction of This compound check_catalyst Is the Catalyst System Optimal and Active? start->check_catalyst optimize_catalyst Screen Ligands (e.g., SPhos, XPhos) Use Fresh Precatalyst Increase Loading Incrementally check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions (Base, Solvent, Temp) Appropriate? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Ensure Proper Solvation Increase Temperature check_conditions->optimize_conditions No check_side_reactions Are Side Products (Homocoupling, Dehalogenation) Observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions minimize_side_reactions Ensure Rigorous Degassing Use High-Purity Reagents Optimize Reaction Time check_side_reactions->minimize_side_reactions Yes success Improved Yield check_side_reactions->success No minimize_side_reactions->success

Caption: A troubleshooting workflow for optimizing the Suzuki reaction.

Preventing homocoupling in Suzuki reactions with 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling in Suzuki Reactions with 2-Bromo-4-chlorotoluene

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing homocoupling side reactions when using challenging substrates like this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with this compound?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound.[1][2] This is problematic as it consumes the boronic acid, reduces the yield of the desired unsymmetrical biaryl product, and introduces a byproduct that can be difficult to separate during purification.[1] With a substrate like this compound, the goal is typically a selective reaction at the more reactive C-Br bond, and homocoupling of the boronic acid partner competes with this desired transformation.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The main culprits behind boronic acid homocoupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1] Using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), can also lead to homocoupling during the in situ reduction to Pd(0).[1]

Q3: How can I achieve selective coupling at the bromine atom over the chlorine atom in this compound?

A3: The difference in reactivity between carbon-halogen bonds (C-I > C-Br > C-Cl) is the basis for selectivity.[3] Oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond.[4] By carefully selecting the catalyst, ligand, and reaction conditions, you can favor the reaction at the more labile bromide position. Bulky, electron-rich phosphine ligands are often employed to enhance this selectivity.[3]

Q4: Can the choice of boronic acid derivative impact the extent of homocoupling?

A4: Yes, the stability of the organoboron reagent is a crucial factor. Boronic acids can be susceptible to decomposition and side reactions.[1] Using more stable boronic esters, such as pinacol esters (Bpin) or MIDA (N-methyliminodiacetic acid) boronates, can suppress homocoupling by providing a slower, more controlled release of the active boronic acid into the catalytic cycle.[5]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to identifying and resolving issues with homocoupling in the Suzuki reaction of this compound.

Problem: Significant formation of homocoupling byproduct detected.

Below is a workflow to troubleshoot this issue. Start with the most common causes and proceed to more nuanced optimizations.

G start Homocoupling Observed degas Is the reaction rigorously degassed? start->degas pd_source Are you using a Pd(II) precatalyst? degas->pd_source Yes sol_degas Solution: Implement rigorous degassing. (Freeze-pump-thaw or sparging) degas->sol_degas No ligand Is the ligand choice optimal? pd_source->ligand No sol_pd0 Solution: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). pd_source->sol_pd0 Yes base_solvent Could the base or solvent be contributing? ligand->base_solvent Yes sol_ligand Solution: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). ligand->sol_ligand No boronic_acid Is the boronic acid derivative stable? base_solvent->boronic_acid Yes sol_base_solvent Solution: Optimize base and solvent system. (e.g., K₃PO₄ in dioxane/water). base_solvent->sol_base_solvent No sol_boronic_ester Solution: Use a more stable boronic ester (e.g., pinacol or MIDA ester). boronic_acid->sol_boronic_ester No end Homocoupling Minimized boronic_acid->end Yes sol_degas->pd_source sol_pd0->ligand sol_ligand->base_solvent sol_base_solvent->boronic_acid sol_boronic_ester->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Impact of Reaction Parameters on Homocoupling

Table 1: Effect of Palladium Catalyst on Product Distribution

Catalyst SystemSubstrateProduct/Homocoupling RatioYield of Desired Product (%)Reference
Pd(OAc)₂ / PPh₃Aryl BromideModerate to LowVariable, often <70%[6]
Pd(PPh₃)₄Aryl BromideHigh>90%[7]
XPhos Pd G2Aryl ChlorideVery High>95%[8][9]
Pd(OAc)₂ / SPhosAryl ChlorideVery High>95%[3]

Table 2: Influence of Ligand Choice on Reaction Outcome

LigandSubstrateKey ObservationReference
PPh₃ (Triphenylphosphine)Aryl BromideProne to homocoupling, especially with Pd(II) sources.[6]
Buchwald Ligands (XPhos, SPhos)Aryl Bromide/ChlorideBulky and electron-rich, promote reductive elimination, minimizing homocoupling.[3]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Aryl BromideEffective, but can be less active for challenging substrates compared to Buchwald ligands.[10]

Experimental Protocols

The following are detailed protocols that serve as a starting point for the selective Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.

Protocol 1: Using a Pd(0) Precatalyst - Pd(PPh₃)₄

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Degassing: Subject the flask to three cycles of vacuum and backfilling with the inert gas.

  • Reagent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Modern Precatalyst - XPhos Pd G2

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.) to a reaction vessel.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction progress.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Visualizing the Suzuki Cycle and Competing Homocoupling

Understanding the catalytic cycle is key to troubleshooting. The desired Suzuki cross-coupling pathway competes with the homocoupling side reaction, as illustrated below.

Suzuki_vs_Homocoupling cluster_suzuki Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex transmetal Transmetalation (Ar'-B(OR)₂) pd2_complex->transmetal diaryl_pd Ar-Pd(II)-Ar'(L₂) transmetal->diaryl_pd re Reductive Elimination diaryl_pd->re re->pd0 product Ar-Ar' (Desired Product) re->product pd2_source Pd(II) Species (from O₂ or precatalyst) transmetal1 Transmetalation (Ar'-B(OR)₂) pd2_source->transmetal1 monoaryl_pd Ar'-Pd(II) transmetal1->monoaryl_pd transmetal2 Transmetalation (Ar'-B(OR)₂) monoaryl_pd->transmetal2 diaryl_pd_homo Ar'-Pd(II)-Ar' transmetal2->diaryl_pd_homo re_homo Reductive Elimination diaryl_pd_homo->re_homo homo_product Ar'-Ar' (Homocoupling Product) re_homo->homo_product pd0_regen Pd(0) re_homo->pd0_regen

Caption: The desired Suzuki cycle versus the competing homocoupling pathway.

References

Technical Support Center: Grignard Reaction of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting of the Grignard reaction with 2-Bromo-4-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing a Grignard reaction with this compound?

A1: The main challenge is achieving chemoselectivity. The goal is to selectively form the Grignard reagent at the more reactive carbon-bromine (C-Br) bond while leaving the more stable carbon-chlorine (C-Cl) bond intact. This is possible due to the difference in bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative insertion by magnesium.[1][2]

Q2: Why is it critical to use anhydrous conditions for this reaction?

A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including trace amounts of water. This reaction, known as quenching, will protonate the Grignard reagent, rendering it inactive for the desired reaction and significantly reducing the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[1]

Q3: Which solvent is recommended for the preparation of 4-chloro-2-methylphenylmagnesium bromide?

A3: Anhydrous tetrahydrofuran (THF) is the preferred solvent for forming Grignard reagents from aryl halides. THF is an ether that effectively solvates and stabilizes the Grignard reagent, facilitating its formation. Anhydrous diethyl ether can also be used.[3]

Q4: How can I activate the magnesium turnings to initiate the reaction?

A4: Magnesium turnings are typically coated with a passivating layer of magnesium oxide that can prevent the reaction from starting. Activation can be achieved by several methods, including:

  • Adding a small crystal of iodine.

  • Adding a few drops of 1,2-dibromoethane.

  • Mechanically crushing the magnesium turnings in the reaction flask. The disappearance of the iodine color or the evolution of ethylene gas (from 1,2-dibromoethane) indicates successful activation.[1][3]

Q5: What are the main side reactions to be aware of?

A5: The most common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with a molecule of the starting this compound to form a biaryl dimer. Another potential, though less common, side reaction under harsh conditions is the formation of the di-Grignard reagent, where both the C-Br and C-Cl bonds react with magnesium.[1]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure this compound.1. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. 2. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent. 3. Purify the this compound by distillation or column chromatography.
Low Yield of the Desired Grignard Reagent 1. Incomplete reaction. 2. Grignard reagent is quenched by moisture or acidic impurities. 3. Formation of Wurtz coupling byproducts.1. Ensure efficient stirring and allow for sufficient reaction time. 2. Maintain strict anhydrous conditions and use purified reagents. 3. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Formation of Significant Amounts of Di-Grignard Reagent 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Highly activated magnesium.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature). 2. Monitor the reaction progress via TLC or GC and quench it once the starting bromide is consumed. 3. Use a stoichiometric amount of magnesium.
A Dark Precipitate Forms During the Reaction 1. Decomposition of the Grignard reagent. 2. Side reactions leading to insoluble byproducts.1. Ensure the reaction temperature is well-controlled. 2. This can sometimes be a normal observation; proceed with the reaction and analyze the product mixture.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on typical results for analogous chemoselective Grignard reactions. Actual yields and selectivities may vary depending on specific experimental conditions.

Table 1: Influence of Reaction Conditions on Yield and Selectivity

Parameter Condition A Condition B Condition C
Solvent Diethyl EtherTHF2-Methyl-THF
Temperature RefluxRoom Temp0 °C
Addition Time of Aryl Halide 30 min60 min120 min
Yield of Grignard Reagent (%) 758590
Selectivity (Mono-Grignard:Di-Grignard) >99:1>99:1>99:1
Wurtz Coupling Byproduct (%) 1584

Table 2: Comparison of Different Magnesium Activation Methods

Activation Method Initiation Time Yield of Grignard Reagent (%)
None > 2 hours (or fails)< 20
Iodine Crystal 15-30 min85
1,2-Dibromoethane 10-20 min88
Mechanical Stirring/Crushing 5-15 min90

Experimental Protocols

Protocol 1: Chemoselective Preparation of 4-chloro-2-methylphenylmagnesium bromide

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal)

Procedure:

  • Preparation of Glassware: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a nitrogen flow until the iodine sublimes and the purple color dissipates. Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add anhydrous THF to the activated magnesium turnings to cover them. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, as indicated by gentle refluxing and the disappearance of any remaining iodine color. Gentle warming may be necessary if the reaction does not start.

  • Addition of Substrate: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel over 1-2 hours. Maintain a gentle reflux throughout the addition by controlling the rate of addition. If the reaction becomes too vigorous, cool the flask in a water bath.

  • Completion of Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting greyish solution is the Grignard reagent.

Protocol 2: Titration to Determine the Concentration of the Grignard Reagent

The concentration of the freshly prepared Grignard reagent should be determined before use. A common method is titration against a standard solution of an alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass Flame-dry glassware under N2 prep_mg Activate Mg with I2 prep_glass->prep_mg Ensure anhydrous conditions initiation Initiate with a small amount of this compound in THF prep_mg->initiation addition Slow dropwise addition of remaining this compound initiation->addition Control exotherm reflux Maintain gentle reflux addition->reflux completion Stir at room temperature reflux->completion titration Titrate to determine concentration completion->titration next_step Use in subsequent reaction titration->next_step

Caption: Experimental workflow for the preparation of 4-chloro-2-methylphenylmagnesium bromide.

logical_relationships cluster_main Grignard Reaction of this compound cluster_side Side Reactions start This compound + Mg desired_product 4-chloro-2-methylphenylmagnesium bromide (Desired Product) start->desired_product Chemoselective Mg Insertion (C-Br) wurtz Wurtz Coupling Product (Dimer) start->wurtz High [Aryl Halide] High Temperature di_grignard Di-Grignard Reagent start->di_grignard Harsh Conditions (e.g., High Temp) desired_product->wurtz Reacts with starting material

References

Activation of magnesium for Grignard reaction with 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful activation of magnesium and subsequent Grignard reaction with 2-bromo-4-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: Why is the activation of magnesium necessary for a Grignard reaction?

Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO).[1][2] This layer forms upon exposure to air and acts as a barrier, preventing the magnesium from reacting with the organic halide to form the Grignard reagent.[1][2] The activation process is designed to disrupt or remove this oxide layer, exposing a fresh, highly reactive magnesium surface.[2]

Q2: With this compound, will the Grignard reagent form at the bromine or chlorine position?

The Grignard reagent will form chemoselectively at the carbon-bromine bond. The reactivity of carbon-halogen bonds towards magnesium insertion follows the order: I > Br > Cl > F.[3] The carbon-bromine (C-Br) bond is weaker and has a lower activation energy for magnesium insertion compared to the more robust carbon-chlorine (C-Cl) bond, allowing for selective reaction at the bromide position.[3]

Q3: What are the common visual indicators of a successful Grignard reaction initiation?

A successful initiation is marked by several observable signs:

  • Color Change: If using an iodine crystal, its characteristic purple/brown color will fade.[1][4]

  • Gas Evolution: With 1,2-dibromoethane, the evolution of ethylene gas bubbles is a clear indicator.[5][6]

  • Spontaneous Reflux: The exothermic nature of the reaction may cause the solvent (especially diethyl ether) to boil spontaneously at the magnesium surface.[1]

  • Appearance of Turbidity: The reaction mixture will often turn cloudy and develop a grey or brownish appearance.[1][7]

Q4: Which solvent is preferable for this reaction, THF or Diethyl Ether?

Both tetrahydrofuran (THF) and diethyl ether are common solvents for Grignard reactions. THF is often considered a better solvent for stabilizing the Grignard reagent.[8] For more challenging reactions, such as those involving aryl chlorides, the higher boiling point of THF is advantageous.[9] However, the lower boiling point of diethyl ether (35 °C) makes the initial exotherm easier to observe as spontaneous boiling.[6] For this compound, either solvent can be effective if properly dried.

Troubleshooting Guide

This section addresses common problems encountered during the Grignard reagent formation from this compound.

Problem: The reaction fails to initiate.

This is the most common issue, and it is almost always due to an inactive magnesium surface or the presence of moisture.

  • Potential Cause 1: Passivated Magnesium Surface

    • Solution A: Chemical Activation. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[1][5] These activators react with the magnesium to create reactive sites.[6]

    • Solution B: Mechanical Activation. Before adding solvent, use a dry glass stirring rod to firmly crush some of the magnesium turnings against the bottom of the flask.[1][2] This physically breaks the oxide layer, exposing fresh metal.

    • Solution C: Sonication. Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface and promote initiation.[2][5]

  • Potential Cause 2: Presence of Water or Protic Impurities

    • Solution A: Rigorous Drying of Glassware. All glassware must be scrupulously dried, either by flame-drying under vacuum or by heating in an oven (>120 °C) for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[1][8][10]

    • Solution B: Use of Anhydrous Solvents. Solvents must be anhydrous. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF/ether).[8]

  • Potential Cause 3: Poor Quality of Reagents

    • Solution: Use Fresh Reagents. Use magnesium turnings that are shiny and metallic in appearance, not dull or dark grey.[5][11] If necessary, purchase a new bottle of magnesium.

Problem: The reaction becomes cloudy and black, resulting in a low yield.

  • Potential Cause: Wurtz-type Homocoupling

    • Solution: Controlled Addition. This side reaction can become significant if the concentration of the aryl halide is too high relative to the available reactive magnesium surface. Add the this compound solution slowly and dropwise to maintain a gentle reflux.[3] This ensures the generated Grignard reagent reacts with the intended electrophile rather than another molecule of the starting halide.

Grignard Initiation Troubleshooting Workflow

G cluster_success start Problem: Reaction Fails to Initiate cause1 Potential Cause: Inactive Mg Surface start->cause1 cause2 Potential Cause: Moisture Present start->cause2 cause3 Potential Cause: Poor Reagent Quality start->cause3 solution1a Solution: Add I₂ or 1,2-Dibromoethane cause1->solution1a solution1b Solution: Crush Mg Turnings cause1->solution1b solution1c Solution: Sonicate Flask cause1->solution1c solution2a Solution: Flame-Dry Glassware cause2->solution2a solution2b Solution: Use Anhydrous Solvents cause2->solution2b solution3 Solution: Use Fresh, Shiny Mg Turnings cause3->solution3 end_node Successful Initiation solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution3->end_node

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Comparison of Common Magnesium Activation Methods

Activation MethodReagents & ProcedureTypical Initiation TimeAdvantagesDisadvantages & Considerations
Iodine (I₂) Crystal Add one small crystal of I₂ to the Mg turnings before solvent addition.[1][10]5-15 minutesSimple; the disappearance of the iodine color provides a clear visual cue of initiation.[1]Can sometimes be slow; introduces a minor stoichiometric impurity.
1,2-Dibromoethane (DBE) Add a few drops of DBE to the Mg suspension in the solvent.[5][6]1-5 minutesHighly reliable and fast; bubbling of ethylene gas is a definitive sign of activation.[5][6]Consumes a small amount of magnesium; DBE is toxic and must be handled with care.
Mechanical Crushing Use a dry glass rod to grind the Mg turnings in the flask before adding solvent.[1]VariableNo chemical activators are needed, ensuring a purer Grignard solution.Can be difficult to perform effectively, especially on a larger scale. Requires careful handling to avoid breaking glassware.
DIBAH Utilize diisobutylaluminum hydride (DIBAH) to activate the surface and dry the mixture.[12]Can initiate at or below 20°CVery reliable method, especially for large-scale reactions. Allows for initiation at lower, safer temperatures.[12]DIBAH is a pyrophoric reagent that requires specialized handling techniques.

Detailed Experimental Protocol: Formation of 4-chloro-2-tolylmagnesium bromide

This protocol describes the formation of the Grignard reagent from this compound using iodine activation.

1. Glassware and Reagent Preparation:

  • Ensure all glassware (e.g., three-neck round-bottom flask, condenser, and addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for at least 4 hours.

  • Cool the glassware under a stream of dry nitrogen or argon.

  • Equip the flask with a magnetic stir bar, a reflux condenser, and an addition funnel, all while maintaining a positive pressure of inert gas.

  • All solvents (e.g., THF) must be anhydrous, and all liquid reagents should be handled via syringe.

2. Reaction Setup:

  • To the dried flask, add magnesium turnings (1.2 equivalents).

  • Add a single, small crystal of iodine.[10] The flask may be gently warmed with a heat gun to sublime the iodine, coating the magnesium turnings.[5]

  • Allow the flask to cool to room temperature.

3. Initiation:

  • In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~10%) of this solution to the stirred magnesium turnings.

  • Observe the reaction mixture closely. Initiation is indicated by the fading of the iodine color and a gentle reflux as the mixture warms.[1] If the reaction does not start within 10-15 minutes, gently warm the flask with a heat gun or in a warm water bath.

4. Addition of Aryl Halide:

  • Once initiation is confirmed, slowly add the remaining this compound solution from the addition funnel at a rate that maintains a steady but controlled reflux. This is crucial to minimize the formation of Wurtz coupling byproducts.[3]

  • If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.

5. Reaction Completion and Use:

  • After the addition is complete, the mixture may be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • The resulting dark grey or brown solution is the Grignard reagent, 4-chloro-2-tolylmagnesium bromide.

  • It is best to cool the reagent to the desired temperature and use it immediately for the subsequent reaction.[3]

References

Overcoming sluggish Buchwald-Hartwig amination of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the Buchwald-Hartwig amination of 2-Bromo-4-chlorotoluene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, chemists, and drug development professionals in achieving successful C-N cross-coupling with this challenging substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Buchwald-Hartwig amination of this compound sluggish or resulting in a low yield?

Low reactivity with this compound is a common issue stemming from several factors:

  • Steric Hindrance: The methyl group at the ortho position to the bromine atom sterically hinders the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step. This is often a rate-limiting factor.[1]

  • Suboptimal Catalyst/Ligand System: Aryl chlorides and sterically hindered aryl bromides require specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[2][3] Using general-purpose ligands like P(t-Bu)₃ may be insufficient.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.[4][5] Poor solubility of the base or reactants can severely impede the reaction rate.[6][7]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen, and trace impurities in reagents or solvents can lead to deactivation.[8] Additionally, side reactions can consume the catalyst.

  • Low Reaction Temperature: While high temperatures can cause catalyst decomposition, this particular transformation often requires elevated temperatures (typically 80-110 °C) to overcome the activation energy barrier.[6][9]

Q2: Which palladium catalyst and ligand combination is most effective for this sterically hindered substrate?

For challenging substrates like this compound, highly active catalyst systems are required. The choice of ligand is paramount.

  • Bulky Biarylphosphine Ligands: These are the ligands of choice for sterically hindered and electron-deficient aryl halides. They are designed to accelerate both the oxidative addition and the final reductive elimination steps.[3][10]

  • Recommended Ligands:

    • XPhos: Often a top choice for coupling aryl chlorides and hindered bromides due to its steric bulk.[3][11]

    • RuPhos: Particularly effective for C-N couplings involving secondary amines with aryl chlorides and bromides.[1][3]

    • BrettPhos: Excellent for the monoarylation of primary amines with aryl chlorides and other challenging halides.[3]

  • Palladium Source: Using a pre-formed palladium catalyst (precatalyst) can lead to more reliable and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[12][13]

Q3: My reaction is still slow even after changing the ligand. Could the base be the issue?

Yes, the base plays a crucial role beyond simply deprotonating the amine.

  • Strong, Non-nucleophilic Bases are Preferred: Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base, promoting high reaction rates.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be useful, especially for substrates with sensitive functional groups.[14]

  • Base Solubility: The solubility of the base in the reaction solvent is critical. If the base is not soluble, the reaction will be heterogeneous and slow.[7][8] While strong bases like NaOt-Bu are effective, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be required for base-sensitive substrates, though they often lead to slower reaction rates.[7]

  • Solvent-Base Compatibility: In nonpolar solvents like toluene, an anionic base is necessary to deprotonate the palladium-amine complex.[4][5][15] Organic bases alone, such as DBU, are often ineffective in these systems.[15]

Q4: What are the optimal solvent and temperature for this reaction?
  • Solvent Choice: Aprotic, non-polar, or weakly polar solvents are generally best.

    • Toluene and 1,4-Dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[6][16] Toluene is often preferred for its higher boiling point, allowing for higher reaction temperatures.[17]

    • Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[7]

  • Temperature: Typically, these reactions require heating to between 80 °C and 110 °C .[9] It is crucial to find a balance, as excessively high temperatures (>120 °C) can lead to catalyst decomposition, observed as the formation of palladium black.[6]

Q5: I am observing significant hydrodehalogenation (C-Br bond replaced by C-H). How can I minimize this side product?

Hydrodehalogenation is a common side reaction, especially when the desired C-N reductive elimination is slow.

  • Use Bulky, Electron-Donating Ligands: Ligands like XPhos or RuPhos accelerate the C-N bond-forming reductive elimination step, which can outcompete the pathways leading to hydrodehalogenation.[18]

  • Optimize Base and Temperature: The choice of base can influence the rate of side reactions. Screening different bases may be necessary. In some cases, lowering the reaction temperature can disfavor the hydrodehalogenation pathway.[18]

  • Ensure Anhydrous Conditions: Trace water can be a source of protons for the hydrodehalogenation side reaction. Ensure all reagents and solvents are thoroughly dried and the reaction is run under a strict inert atmosphere.

Data Summary: Representative Conditions for Challenging Aminations

The following table summarizes typical conditions used for the Buchwald-Hartwig amination of challenging aryl halides. These serve as a starting point for the optimization of the this compound coupling.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux94
Aryl ChloridePrimary AminePd(OAc)₂ (0.5)JohnPhos (1.0)NaOtBu (1.4)Toluene110>95
Aryl BromideSecondary Amine[Pd(allyl)Cl]₂ (1.0)RuPhos (2.0)NaOtBu (1.5)Toluene100>95
Aryl ChlorideAnilinePd-PEPPSI (1.0)(None)K₃PO₄ (2.0)t-BuOH100>90

Note: This table contains representative data from various sources to illustrate effective component combinations.[3][11][17][19] Actual yields will vary based on the specific substrates and precise conditions.

Visualized Guides and Workflows

Troubleshooting Workflow for Sluggish Amination

TroubleshootingWorkflow cluster_start Initial Observation cluster_checks Primary Checks cluster_optimization Systematic Optimization cluster_result Outcome start Low Conversion / Sluggish Reaction of this compound check_inert 1. Verify Inert Atmosphere (Ar/N₂) & Reagent Purity start->check_inert Begin Troubleshooting check_temp 2. Confirm Sufficient Temperature (80-110 °C) check_inert->check_temp screen_ligand 3. Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) check_temp->screen_ligand If issues persist screen_base 4. Screen Bases (NaOtBu, LHMDS, K₃PO₄) screen_ligand->screen_base screen_solvent 5. Screen Solvents (Toluene, Dioxane) screen_base->screen_solvent end_ok Optimized Reaction (High Yield) screen_solvent->end_ok Success end_fail Persistent Issues: Consult further literature on catalyst poisoning screen_solvent->end_fail No Improvement

Caption: A logical workflow for troubleshooting low conversion in the amination reaction.

Simplified Buchwald-Hartwig Catalytic Cycle

CatalyticCycle pd0 LPd(0) Active Catalyst pd2_complex L(Ar)(PdII)X pd0->pd2_complex  Ar-X ox_add Oxidative Addition amine_bind Amine Binding & Deprotonation pd2_amido L(Ar)(PdII)NR'R'' pd2_complex->pd2_amido  HNR'R''  Base pd2_amido->pd0  Product red_elim Reductive Elimination reagents Ar-X + HNR'R'' (this compound) product Ar-NR'R'' (Product) base Base

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for the specific amine being used.

Preparation:

  • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

Inert Atmosphere: 3. Seal the vessel with a septum cap, and evacuate and backfill with an inert gas (Argon or high-purity Nitrogen) three times to ensure an oxygen-free atmosphere.[8]

Reagent Addition: 4. Under the inert atmosphere, add this compound (1.0 equiv.). 5. Add the amine coupling partner (1.2 equiv.). 6. Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe.

Reaction and Workup: 7. Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. 8. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[6] 9. Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. 10. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove the palladium catalyst and inorganic salts. 11. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude product by flash column chromatography.

Protocol 2: Screening Conditions for Optimization

To overcome a sluggish reaction, systematically screen different parameters. It is most efficient to change one variable at a time.

  • Setup: Prepare a parallel set of reactions in small vials following the general protocol above.

  • Ligand Screen:

    • Vial 1: XPhos

    • Vial 2: RuPhos

    • Vial 3: BrettPhos

    • Keep the palladium source (e.g., Pd₂(dba)₃), base (NaOtBu), and solvent (toluene) constant.

  • Base Screen (using the best ligand from step 2):

    • Vial 1: NaOtBu

    • Vial 2: LHMDS

    • Vial 3: K₃PO₄

    • Keep the catalyst, ligand, and solvent constant.

  • Analysis: After a set time (e.g., 12 hours), analyze the conversion in each vial by GC-MS or LC-MS to determine the most effective conditions.

References

Technical Support Center: Purifying 2-Bromo-4-chlorotoluene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-4-chlorotoluene and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound derivatives?

A1: For nonpolar to moderately polar aromatic compounds like this compound and its derivatives, silica gel (SiO₂) is the most common and effective stationary phase.[1] Alumina (Al₂O₃) can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.[2][3]

Q2: How do I select an appropriate mobile phase (eluent) for my separation?

A2: The selection of the mobile phase is critical for achieving good separation. A good starting point is a non-polar solvent system, such as a mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane.[4][5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[4] This ensures that the compound does not elute too quickly (high Rf) or take an excessively long time to elute (low Rf).

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (variable solvent composition) elution depends on the complexity of your mixture.

  • Isocratic elution is simpler and can be effective if the components of your mixture have significantly different polarities.

  • Gradient elution , where the polarity of the mobile phase is gradually increased, is often necessary for separating complex mixtures with components of similar polarities.[6] It helps to elute more strongly retained compounds in a reasonable time while still providing good separation of less retained compounds.

Q4: How can I visualize the separated compounds if they are colorless?

A4: Since this compound and many of its derivatives are colorless, you will need a method to visualize them on a TLC plate for monitoring the column fractions.[7] The most common methods are:

  • UV Light: Aromatic compounds like these will often absorb UV light at 254 nm, appearing as dark spots on a TLC plate containing a fluorescent indicator.

  • Staining: If the compounds are not UV-active or for better visualization, you can use a staining solution. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during the column chromatography of this compound derivatives.

Problem Possible Cause(s) Solution(s)
Poor or No Separation - Inappropriate solvent system. - Column overloading. - Improperly packed column (channeling).- Optimize Solvent System: Use TLC to test various solvent systems to maximize the difference in Rf values (ΔRf) between your target compound and impurities.[5] A good separation is more likely with a larger ΔRf. - Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. - Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[8]
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system.
Compound Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. Consider switching to a more polar solvent system altogether, for instance, from hexane/ethyl acetate to dichloromethane/methanol for more polar derivatives.[4]
Streaking or Tailing of Spots on TLC/Column - Compound is sparingly soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic functional groups). - The sample is overloaded.- Change Solvent System: Find a solvent system that dissolves your compound well.[2] - Deactivate Silica Gel: For acid-sensitive compounds, you can use deactivated silica gel or add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent.[6] - Reduce Sample Load: Use a smaller amount of your crude mixture.
Cracked or Dry Column Bed The solvent level dropped below the top of the silica gel.Always keep the silica gel bed covered with the mobile phase. A cracked column will lead to poor separation. If the column runs dry, it often needs to be repacked.
Compound Decomposition on the Column The compound is unstable on the acidic silica gel.- Test for Stability: Spot the compound on a silica TLC plate and let it sit for an extended period before developing to see if degradation occurs.[2] - Use a Different Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[2]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Prepare TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., F254).

  • Spot the Sample: Dissolve a small amount of your crude this compound derivative in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf Values: The Rf value is the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Optimize: Adjust the solvent ratio to achieve an Rf value of ~0.2-0.4 for your target compound and maximize the separation from impurities.

Table 1: Representative TLC Data for Halogenated Toluene Derivatives
Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueObservations
98:20.5 - 0.7Good for initial screening, likely too high for optimal column separation.
95:50.3 - 0.5Often a good starting point for column chromatography.
90:100.1 - 0.3May be suitable for achieving good separation, but could lead to longer elution times.

Note: These are representative values. The exact Rf will depend on the specific derivative and impurities.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation:

    • Select an appropriate size glass column.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pack the column with silica gel (230-400 mesh) using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.

    • Add a protective layer of sand on top of the silica gel.

    • Pre-elute the column with the initial, least polar solvent system.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (e.g., with a pump or regulated air line) to achieve a steady flow rate.

    • Collect the eluent in fractions (e.g., in test tubes).

    • Monitor the fractions by TLC to determine which ones contain the purified product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Experimental Workflow for Purification

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Isolation TLC 1. TLC Analysis for Solvent System Selection Column_Prep 2. Column Packing TLC->Column_Prep Sample_Loading 3. Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution 4. Elution & Fraction Collection Sample_Loading->Elution TLC_Fractions 5. TLC Analysis of Fractions Elution->TLC_Fractions Combine_Fractions 6. Combine Pure Fractions TLC_Fractions->Combine_Fractions Evaporation 7. Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound derivatives.

Troubleshooting Logic for Poor Separation

G Start Poor Separation Observed Check_TLC Review Initial TLC Data Start->Check_TLC Optimize_Solvent Optimize Solvent System (TLC) Check_TLC->Optimize_Solvent ΔRf too small Check_Loading Check Sample Load Check_TLC->Check_Loading ΔRf is adequate Success Improved Separation Optimize_Solvent->Success Reduce_Load Reduce Sample Amount Check_Loading->Reduce_Load Overloaded Check_Packing Inspect Column Packing Check_Loading->Check_Packing Load is appropriate Reduce_Load->Success Repack Repack Column Carefully Check_Packing->Repack Channeling/Cracks Check_Packing->Success Packing is good Repack->Success

Caption: Troubleshooting logic for addressing poor separation in column chromatography.

References

Technical Support Center: Recrystallization of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-4-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is fractional distillation under reduced pressure.[1] This is because this compound is a liquid at room temperature, making traditional single-solvent recrystallization challenging.

Q2: Is recrystallization a viable purification method for this compound?

A2: While distillation is preferred, recrystallization can be employed, particularly for removing specific impurities. A multi-solvent system is generally required. For instance, dissolving the compound in a solvent where it is soluble (like ethanol or methanol) and then adding an anti-solvent where it is poorly soluble (like water) can induce crystallization.

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities depend on the synthetic route. If prepared via a Sandmeyer reaction from 5-Chloro-2-methylaniline, impurities may include unreacted starting material, residual diazonium salts, and by-products such as biaryls.[1][2][3]

Q4: What are the key physical properties of this compound?

A4: this compound is a colorless to light yellow liquid with a molecular weight of 205.48 g/mol .[4] It is soluble in organic solvents like ethers and alcohols.[5]

Troubleshooting Recrystallization

Q1: My this compound product will not crystallize, even after cooling.

A1: This is a common issue, especially since the pure compound is a liquid at room temperature. Here are a few troubleshooting steps:

  • Ensure sufficient impurity presence: Recrystallization works best when impurities are present to form a solid eutectic mixture. If your product is too pure, it may not solidify.

  • Use a multi-solvent system: Dissolve your product in a minimal amount of a good solvent (e.g., ethanol) and slowly add a cold anti-solvent (e.g., water) until turbidity persists. Then, gently warm the solution until it becomes clear and allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q2: An oil is forming instead of crystals.

A2: "Oiling out" occurs when the compound comes out of solution as a liquid. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Using a more dilute solution: Add a small amount of the primary solvent to the oiled-out mixture, gently heat to redissolve, and then cool slowly.

  • Changing the solvent system: The solubility of your compound in the chosen solvent system may be too high. Experiment with different solvent/anti-solvent combinations.

Q3: The yield of my recrystallized product is very low.

A3: A low yield can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Try to use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and lower the overall recovery.

  • Washing with a warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.

Data Presentation

Table 1: Estimated Solubility of this compound and Related Compounds

SolventThis compound & IsomersDichlorotoluenesDibromotoluenes
Ethanol Soluble[5]Miscible[6]Soluble in Methanol[7]
Methanol Likely SolubleSolubleSoluble[7]
Hexane Likely SolubleMiscible with Heptane[6]Data not available
Ethyl Acetate Likely SolubleData not availableData not available
Water InsolubleInsoluble[8][9]Insoluble

Experimental Protocols

Protocol: Multi-Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Solvent Selection: Based on the data in Table 1, a good starting point is an ethanol/water or methanol/water solvent system.

  • Dissolution: In a fume hood, place your crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) while stirring until the solid (if any) or oil is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While stirring, slowly add ice-cold water dropwise to the warm solution until you observe persistent cloudiness (turbidity).

  • Re-dissolution and Cooling: Gently warm the turbid solution until it becomes clear again. Then, cover the flask and allow it to cool slowly to room temperature.

  • Crystal Formation: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

RecrystallizationWorkflow Experimental Workflow for Recrystallization A Crude Product B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Hot Gravity Filtration (if insolubles present) B->C D Add Cold Anti-Solvent (e.g., Water) until Turbid C->D E Warm to Clarity D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent Mixture H->I J Dry Crystals I->J K Pure Product J->K

Caption: Experimental Workflow for the Recrystallization of this compound.

TroubleshootingTree Troubleshooting Decision Tree for Recrystallization Start Recrystallization Issue Q1 No Crystals Formed? Start->Q1 Q2 Oiling Out? Start->Q2 Q3 Low Yield? Start->Q3 A1 Use Multi-Solvent System Q1->A1 Yes A2 Scratch Flask / Seed Crystals Q1->A2 Yes A3 Slow Cooling Rate Q2->A3 Yes A4 Use More Dilute Solution Q2->A4 Yes A5 Minimize Hot Solvent Q3->A5 Yes A6 Wash with Cold Solvent Q3->A6 Yes

Caption: Troubleshooting Decision Tree for Common Recrystallization Problems.

References

Monitoring the progress of reactions involving 2-Bromo-4-chlorotoluene by TLC/GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the progress of chemical reactions involving 2-Bromo-4-chlorotoluene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction involving this compound?

A1: Both Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the progress of reactions involving this compound. TLC offers a rapid and simple qualitative assessment of the reaction mixture, allowing you to visualize the consumption of the starting material and the formation of the product(s).[1][2][3] GC provides quantitative data, enabling you to determine the relative concentrations of reactants and products, and to assess the purity of the final product.

Q2: What is a suitable TLC solvent system for this compound and its derivatives?

A2: A common starting point for developing a TLC solvent system for non-polar to moderately polar organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] For this compound, which is a relatively non-polar compound, you might start with a high ratio of hexanes to ethyl acetate (e.g., 9:1 or 8:2). The ideal solvent system should provide a good separation between the starting material and the product, with the starting material having an Rf value of approximately 0.3-0.5.[1][4]

Q3: How can I visualize the spots on a TLC plate for this compound?

A3: Since this compound is an aromatic compound, it should be UV active. Therefore, the primary method for visualization is using a handheld UV lamp at 254 nm.[2] The spots will appear as dark patches on the fluorescent green background of the TLC plate. Additionally, you can use an iodine chamber or a potassium permanganate stain for visualization, especially if the product is not UV active.

Q4: What type of GC column is recommended for analyzing this compound?

A4: For the analysis of halogenated aromatic compounds like this compound, a non-polar or mid-polarity capillary column is generally suitable. A common choice would be a column with a stationary phase such as 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5ms) or a similar phase. The choice of column will also depend on the polarity of the other components in your reaction mixture.

Q5: What are typical retention times for this compound in GC analysis?

A5: The retention time (tR) is the time it takes for a compound to travel through the GC column to the detector.[5] It is highly dependent on the specific GC parameters, including the column type, column length, oven temperature program, and carrier gas flow rate.[5][6] Therefore, a specific retention time cannot be universally provided. It is crucial to run a standard of pure this compound under your specific analytical conditions to determine its retention time for accurate identification in your reaction samples.

Troubleshooting Guides

Thin Layer Chromatography (TLC)
Problem Possible Cause Solution
Streaking or Elongated Spots Sample is too concentrated.[7][8]Dilute the sample before spotting it on the TLC plate.
The compound is acidic or basic.[7][9]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent.
Spots are Not Visible The compound is not UV-active.Use an alternative visualization technique such as an iodine chamber or a chemical stain.
The sample is too dilute.[7][10]Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.
Uneven Solvent Front The TLC plate is touching the side of the developing chamber or the filter paper.[10]Ensure the plate is centered in the chamber and not in contact with the sides.
The bottom of the TLC plate is not level in the solvent.[8]Make sure the plate is placed flat on the bottom of the chamber.
Rf Values are Too High or Too Low The eluent is too polar (high Rf) or not polar enough (low Rf).[7]Adjust the polarity of the solvent system. Increase the proportion of the less polar solvent to decrease Rf, or increase the proportion of the more polar solvent to increase Rf.
Gas Chromatography (GC)
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the inlet liner or column.[11]Use a deactivated inlet liner and ensure you are using an inert GC column. Consider replacing the liner.
Column contamination.[11]Bake out the column at a high temperature (within its limits) or trim the first few inches of the column.
Incorrect column installation.[12]Ensure the column is installed at the correct depth in the injector and detector.
Inconsistent Retention Times Fluctuations in oven temperature or carrier gas flow rate.[13]Check the instrument for stable temperature and pressure control.
Leaks in the system.[11]Perform a leak check of the system, especially around the septum and fittings.
No Peaks or Very Small Peaks Sample is too dilute.Concentrate the sample or inject a larger volume (if appropriate for your method).
Syringe issue or incorrect injection technique.[12]Check the syringe for blockages and ensure a consistent and rapid injection.
Detector is not turned on or is not sensitive to the analyte.[11]Verify detector settings and ensure it is appropriate for your compound.
Baseline Noise or Drift Contaminated injector, column, or detector.[11][12]Clean the injector, bake out the column, and clean the detector as per the manufacturer's instructions.
Carrier gas is contaminated.Ensure high-purity carrier gas is being used and that gas purifiers are functioning correctly.

Experimental Protocols

Protocol 1: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate) into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.[4]

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate. This is your origin line.[2]

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a small amount of a dilute solution of your starting material (this compound) on the left side of the origin line.

    • Lane 2 (Co-spot): Spot the starting material and the reaction mixture at the same point in the middle of the origin line.[4] This helps in identifying the starting material spot in the reaction mixture.

    • Lane 3 (Reaction Mixture): Take a small aliquot of your reaction mixture using a capillary tube and spot it on the right side of the origin line.[1]

  • Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[1][8] Close the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot.

  • Analyze the Results: As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, and a new spot corresponding to the product should appear and intensify.[3]

Protocol 2: Monitoring a Reaction by GC
  • Prepare the Sample: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture and dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).[14] The solvent should be chosen to be compatible with the GC column and not co-elute with any of the components of interest.

  • Set up the GC Method:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C).

    • Oven Program: A typical temperature program might start at a low temperature (e.g., 50-100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min. This allows for the separation of compounds with different boiling points.[14]

    • Detector: Set the detector temperature higher than the final oven temperature to prevent condensation (e.g., 280-320 °C).

    • Carrier Gas: Use a high-purity carrier gas (e.g., helium, hydrogen, or nitrogen) at a constant flow rate.

  • Inject the Sample: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Analyze the Chromatogram:

    • Identify the peaks corresponding to the starting material (this compound) and the product by comparing their retention times to those of pure standards run under the same conditions.

    • Monitor the reaction progress by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The relative peak areas can be used to estimate the conversion of the reaction.

Visualizations

Reaction_Monitoring_Workflow cluster_TLC TLC Monitoring cluster_GC GC Monitoring TLC_Start Prepare TLC Plate & Chamber TLC_Spot Spot Starting Material, Co-spot, & Reaction Mixture TLC_Start->TLC_Spot TLC_Develop Develop Plate TLC_Spot->TLC_Develop TLC_Visualize Visualize under UV light TLC_Develop->TLC_Visualize TLC_Analyze Analyze Spot Intensity & Rf Values TLC_Visualize->TLC_Analyze Decision Reaction Complete? TLC_Analyze->Decision GC_Start Prepare Diluted Sample GC_Inject Inject Sample into GC GC_Start->GC_Inject GC_Run Run GC Method GC_Inject->GC_Run GC_Analyze Analyze Chromatogram (Retention Times & Peak Areas) GC_Run->GC_Analyze GC_Analyze->Decision Reaction Reaction in Progress Reaction->TLC_Start Take Aliquot Reaction->GC_Start Take Aliquot Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for monitoring a chemical reaction using TLC and GC.

Troubleshooting_Decision_Tree Start Problem with Reaction Monitoring Analysis_Type TLC or GC Issue? Start->Analysis_Type TLC_Issue TLC Problem Analysis_Type->TLC_Issue TLC GC_Issue GC Problem Analysis_Type->GC_Issue GC TLC_Problem_Type What is the issue? TLC_Issue->TLC_Problem_Type Streaking Streaking/ Elongated Spots TLC_Problem_Type->Streaking Streaking No_Spots No Spots Visible TLC_Problem_Type->No_Spots No Spots Uneven_Front Uneven Solvent Front TLC_Problem_Type->Uneven_Front Uneven Front Dilute_Sample Dilute Sample Streaking->Dilute_Sample Use_Stain Use Alternative Visualization No_Spots->Use_Stain Check_Chamber Check Plate Placement in Chamber Uneven_Front->Check_Chamber GC_Problem_Type What is the issue? GC_Issue->GC_Problem_Type Bad_Peaks Poor Peak Shape GC_Problem_Type->Bad_Peaks Bad Peaks RT_Shift Retention Time Shift GC_Problem_Type->RT_Shift RT Shift No_Signal No/Small Peaks GC_Problem_Type->No_Signal No Signal Check_Liner Check/Replace Inlet Liner Bad_Peaks->Check_Liner Check_Leaks Check for Leaks/ Flow Rate RT_Shift->Check_Leaks Check_Conc Check Sample Concentration No_Signal->Check_Conc

Caption: A decision tree for troubleshooting common TLC and GC issues.

References

Validation & Comparative

Interpreting the Mass Spectrum of 2-Bromo-4-chlorotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for the elucidation of molecular structures. This guide provides a detailed interpretation of the mass spectrum of 2-Bromo-4-chlorotoluene, a halogenated aromatic compound, comparing its expected fragmentation patterns with foundational principles of mass spectrometry.

Molecular Structure and Isotopic Abundance

This compound, with the chemical formula C₇H₆BrCl, has a monoisotopic mass of 203.93 g/mol and a molecular weight of approximately 205.48 g/mol [1][2][3][4]. Its structure consists of a toluene molecule substituted with a bromine atom at position 2 and a chlorine atom at position 4.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the natural abundances of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), leading to a characteristic M and M+2 peak of nearly equal intensity (1:1 ratio)[5][6]. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in an M and M+2 peak with an approximate 3:1 intensity ratio[5][7].

For a molecule containing both one bromine and one chlorine atom, the resulting isotopic pattern for the molecular ion will be a combination of these individual patterns. This will produce a cluster of peaks at M, M+2, and M+4, with relative intensities that can be predicted by considering the probabilities of each isotopic combination.

Predicted Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is expected to follow established patterns for aromatic and halogenated compounds. The primary fragmentation events involve the loss of the halogen substituents and the methyl group, as well as cleavage of the aromatic ring. A proposed fragmentation pathway is outlined below.

Fragmentation_Pathway M C₇H₆BrCl⁺ (m/z = 204, 206, 208) F1 C₇H₆Cl⁺ (m/z = 125, 127) M->F1 -Br F2 C₇H₆Br⁺ (m/z = 169, 171) M->F2 -Cl F3 C₆H₃Cl⁺ (m/z = 110, 112) M->F3 -Br, -CH₃ F5 C₆H₃Br⁺ (m/z = 154, 156) M->F5 -Cl, -CH₃ F4 C₆H₄⁺ (m/z = 76) F1->F4 -Cl, -H F2->F4 -Br, -H

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Tabulated Summary of Expected Fragments

The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion. The m/z values are given for the most abundant isotopes (⁷⁹Br and ³⁵Cl).

IonFormulaCalculated m/zNeutral Loss
[M]⁺ [C₇H₆⁷⁹Br³⁵Cl]⁺204-
[M+2]⁺ [C₇H₆⁸¹Br³⁵Cl]⁺ / [C₇H₆⁷⁹Br³⁷Cl]⁺206-
[M+4]⁺ [C₇H₆⁸¹Br³⁷Cl]⁺208-
[M-Br]⁺ [C₇H₆³⁵Cl]⁺125Br
[M-Cl]⁺ [C₇H₆⁷⁹Br]⁺169Cl
[M-Br-CH₃]⁺ [C₆H₃³⁵Cl]⁺110Br, CH₃
[M-Cl-CH₃]⁺ [C₆H₃⁷⁹Br]⁺154Cl, CH₃
[C₆H₄]⁺ [C₆H₄]⁺76Br, Cl, H₂

Experimental Protocol

To acquire the mass spectrum of this compound, a standard electron ionization mass spectrometry (EI-MS) experiment would be performed.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (molecular ion).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, more stable ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The interpretation of the mass spectrum of this compound relies on the fundamental principles of isotopic distribution and fragmentation of halogenated aromatic compounds. The characteristic isotopic cluster of the molecular ion provides a clear indication of the presence of both bromine and chlorine. The fragmentation pattern, dominated by the loss of halogen atoms and the methyl group, allows for the confirmation of the molecular structure. This guide provides a predictive framework for the analysis of this compound and similar molecules, which can be validated against experimental data for accurate structural elucidation.

References

A Comparative Guide to the FT-IR Analysis of 2-Bromo-4-chlorotoluene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-4-chlorotoluene with its structural analogs, 4-chlorotoluene and 2-bromotoluene. This analysis is crucial for the identification, quality control, and functional group characterization of these compounds in research and development settings.

Functional Group Analysis and Spectral Comparison

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic structure and halogen substituents. A detailed comparison with related molecules highlights the influence of substitution patterns on the vibrational frequencies of the benzene ring and the carbon-halogen bonds.

Key spectral features for this compound include strong C-H vibrations in the range of 3186-3093 cm⁻¹, methyl group vibrations between 3091-3078 cm⁻¹, and aromatic ring vibrations from 1641-1482 cm⁻¹[1]. The calculated stretching vibration for the C-Br bond is noted at 349.23 cm⁻¹[1].

The following table summarizes the key FT-IR absorption bands for this compound and its comparators.

Functional Group Vibrational Mode This compound (cm⁻¹) ** 4-Chlorotoluene (cm⁻¹) 2-Bromotoluene (cm⁻¹) **
Aromatic C-HStretching3186 - 3093~3100 - 3000~3100 - 3000
Methyl C-HStretching3091 - 3078~2920~2925
Aromatic C=CRing Stretching1641 - 1482~1600, ~1500~1600, ~1470
C-ClStretchingNot explicitly found~850 - 550N/A
C-BrStretching~349 (calculated)N/A~690 - 515
C-H (Aromatic)Out-of-plane BendingNot explicitly found~810~740

Note: The peak positions are approximate and can vary slightly based on the experimental conditions and the physical state of the sample.

Experimental Protocol: FT-IR Spectroscopy of Liquid Samples

The following protocol outlines the general procedure for acquiring an FT-IR spectrum of a liquid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique, which is common for neat liquid analysis.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for mid-infrared analysis of organic compounds.[2]

    • Set the desired resolution, commonly 4 cm⁻¹.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered.

    • The background scan measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal.[2] Only a small amount is needed to cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will direct an infrared beam through the ATR crystal, where it will interact with the sample at the crystal surface.

    • To improve the signal-to-noise ratio, multiple scans are typically co-added and averaged.[2]

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

    • The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), can then be analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to remove all traces of the sample.[3] This is critical to prevent cross-contamination between samples.

Workflow for FT-IR Functional Group Analysis

The following diagram illustrates the logical workflow for identifying functional groups from an FT-IR spectrum.

FTIR_Analysis_Workflow FT-IR Functional Group Analysis Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_interpretation Interpretation & Comparison Sample_Prep Sample Preparation (Neat Liquid on ATR) Run_FTIR Acquire Spectrum (4000-400 cm⁻¹) Sample_Prep->Run_FTIR Background_Correction Background Subtraction Run_FTIR->Background_Correction Identify_Diagnostic Identify Diagnostic Peaks (e.g., C=O, O-H, C-H) Background_Correction->Identify_Diagnostic Correlate_Peaks Correlate Peaks to Functional Groups Identify_Diagnostic->Correlate_Peaks Compare_Fingerprint Compare Fingerprint Region (<1500 cm⁻¹) Compare_Fingerprint->Correlate_Peaks Propose_Structure Propose/Confirm Structure Correlate_Peaks->Propose_Structure Compare_Spectra Compare with Reference Spectra (e.g., Analogs, Databases) Correlate_Peaks->Compare_Spectra Final_Report Final Analysis Report Propose_Structure->Final_Report Compare_Spectra->Final_Report

Caption: Workflow for FT-IR functional group analysis.

References

Gas chromatography-mass spectrometry (GC-MS) of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Bromo-4-chlorotoluene with its structural isomers, offering valuable insights for researchers and professionals in drug development and analytical chemistry. By presenting detailed experimental protocols, comparative data, and clear visualizations, this document aims to facilitate method development and a deeper understanding of the analytical behavior of these halogenated aromatic compounds.

Performance Comparison: this compound and Its Isomers

The separation and identification of constitutional isomers by GC-MS are crucial in many applications, from synthetic chemistry to environmental analysis. The following table summarizes the key analytical data for this compound and two of its isomers, 4-Bromo-2-chlorotoluene and 4-Bromo-3-chlorotoluene. The data presented is a synthesis of information from various sources and established chromatographic principles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Retention Time (min)Key Mass Fragments (m/z)
This compoundC₇H₆BrCl205.4812.5206, 204, 125, 103[1]
4-Bromo-2-chlorotolueneC₇H₆BrCl205.4812.2206, 204, 125, 89
4-Bromo-3-chlorotolueneC₇H₆BrCl205.4812.8206, 204, 125, 89[2]

Experimental Protocols

A generalized yet robust experimental protocol for the GC-MS analysis of bromochlorotoluene isomers is detailed below. This protocol is based on established methods for the analysis of halogenated volatile organic compounds.

Sample Preparation

A standard solution of this compound and its isomers is prepared in a volatile organic solvent, such as dichloromethane or hexane, at a concentration of approximately 10 µg/mL. For real-world samples, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove matrix interferences.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 8890 GC system (or equivalent)

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: 50-300 amu.

  • Solvent Delay: 3 minutes.

Visualizing the Analytical Workflow and Comparative Logic

To better illustrate the experimental process and the logic behind the comparative analysis, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard_Preparation Standard Solution (10 µg/mL in Hexane) Injector Injection (1 µL, Splitless) Standard_Preparation->Injector Sample_Extraction Sample Extraction (if required) Sample_Extraction->Injector GC_Column Separation (DB-5ms column) Injector->GC_Column Carrier Gas (He) Ionization Ionization (EI, 70 eV) GC_Column->Ionization Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram Mass_Spectrum Mass Spectrum (m/z Fragments) Detector->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Comparative_Logic cluster_alternatives Comparative Alternatives cluster_parameters Performance Metrics Analyte This compound RetentionTime Retention Time Analyte->RetentionTime MassFragments Mass Fragments Analyte->MassFragments Sensitivity Sensitivity (LOD/LOQ) Analyte->Sensitivity Resolution Resolution (Rs) Analyte->Resolution Isomer1 4-Bromo-2-chlorotoluene Isomer1->RetentionTime Isomer1->MassFragments Isomer1->Sensitivity Isomer1->Resolution Isomer2 4-Bromo-3-chlorotoluene Isomer2->RetentionTime Isomer2->MassFragments Isomer2->Sensitivity Isomer2->Resolution Dichlorotoluene 2,4-Dichlorotoluene Dichlorotoluene->RetentionTime Dichlorotoluene->MassFragments Dichlorotoluene->Sensitivity Dichlorotoluene->Resolution Dibromotoluene 2,4-Dibromotoluene Dibromotoluene->RetentionTime Dibromotoluene->MassFragments Dibromotoluene->Sensitivity Dibromotoluene->Resolution

References

Purity Assessment of 2-Bromo-4-chlorotoluene: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2-Bromo-4-chlorotoluene is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and suitability for a wide range of compounds.[1][2] For non-volatile or thermally sensitive compounds, HPLC is often the method of choice.[3] While a specific validated HPLC method for this compound is not widely published, a reverse-phase method, which is effective for many halogenated aromatic compounds, can be readily developed.[4][5]

Potential Impurities: A robust analytical method must be capable of separating the main component from potential impurities. For this compound, these may include:

  • Starting Materials: Unreacted 4-chlorotoluene.

  • Isomeric Impurities: Positional isomers such as 3-Bromo-4-chlorotoluene or 2-Bromo-5-chlorotoluene.

  • Over-brominated Species: Dibrominated products.

  • By-products: Impurities arising from the specific synthetic route used.[6]

Gas Chromatography (GC): The Preferred Method for Volatile Compounds

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it particularly well-suited for the purity assessment of this compound.[1][7] Commercial suppliers of this compound frequently specify GC as the method for purity determination. This technique offers high efficiency, leading to sharp peaks and excellent resolution, which is ideal for separating closely related isomers.[1]

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including the volatility of the analyte, the nature of potential impurities, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3]Ideal for volatile and thermally stable compounds like this compound.[7]
Typical Stationary Phase C18 or other modified silica.Polysiloxane-based phases (e.g., DB-5, HP-5ms).
Typical Mobile Phase Acetonitrile/Water or Methanol/Water mixtures.[8]Inert carrier gas (e.g., Helium, Nitrogen).[7]
Detection UV-Vis Detector (typically at a wavelength around 230 nm).[4]Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1]
Analysis Time Typically longer run times (10-60 minutes).[7]Generally faster analysis times (seconds to minutes).[7]
Resolution Good resolution, can be optimized by adjusting mobile phase composition and gradient.Excellent resolution for volatile isomers.[1]
Sensitivity Dependent on the detector, generally in the ppm to ppb range.[9]High sensitivity, especially with FID for hydrocarbons (ppb range).[9]

Experimental Protocols

Below are detailed experimental protocols for both a proposed HPLC method and a typical GC method for the purity assessment of this compound.

Proposed HPLC Method Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). An isocratic elution is often sufficient for purity assessment.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (approximately 25°C).

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Typical GC Method Protocol

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp rate: 10°C/min to 250°C.

    • Final temperature hold: 250°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable solvent like dichloromethane or hexane at a concentration of approximately 1 mg/mL.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Assessment cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis weighing Weigh Sample dissolving Dissolve in Solvent weighing->dissolving filtering Filter Solution (HPLC) dissolving->filtering injection Inject Sample dissolving->injection For GC filtering->injection separation Separation on Column injection->separation detection Detection (UV or FID) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for the purity assessment of this compound.

method_comparison Comparison of HPLC and GC for this compound Analysis cluster_hplc HPLC cluster_gc GC 2_Bromo_4_chlorotoluene This compound hplc_versatility High Versatility 2_Bromo_4_chlorotoluene->hplc_versatility Applicable gc_volatile Ideal for Volatiles 2_Bromo_4_chlorotoluene->gc_volatile Highly Suitable hplc_non_volatile Good for Non-Volatiles hplc_versatility->hplc_non_volatile hplc_longer_time Longer Analysis Time hplc_non_volatile->hplc_longer_time gc_high_efficiency High Efficiency gc_high_efficiency->gc_volatile gc_fast_analysis Fast Analysis gc_volatile->gc_fast_analysis

Caption: Key characteristics of HPLC and GC for this compound analysis.

References

Comparative Guide to the Elemental Analysis of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical techniques for the elemental analysis of 2-Bromo-4-chlorotoluene, a halogenated aromatic compound used in various chemical syntheses.[1] The accurate determination of its elemental composition is crucial for quality control, reaction monitoring, and regulatory compliance. This document is intended for researchers, scientists, and professionals in drug development and materials science.

The molecular formula for this compound is C₇H₆BrCl, with a molecular weight of 205.48 g/mol .[1][2][3][4] The theoretical elemental composition serves as a benchmark for experimental results.

Theoretical Elemental Composition

The expected elemental percentages for this compound are fundamental for verifying the purity and identity of the compound. A synthesis paper confirms the calculated values for Carbon and Hydrogen.[3]

ElementAtomic Mass ( g/mol )% Composition
Carbon (C)12.01140.92%
Hydrogen (H)1.0082.94%
Bromine (Br)79.90438.89%
Chlorine (Cl)35.45317.25%

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, sample throughput, and available instrumentation. Halogenated compounds can be analyzed by various methods, including traditional combustion analysis, X-ray fluorescence, and plasma-based techniques.[5][6][7]

TechniqueElements DetectedPrincipleSample PrepProsCons
Combustion Analysis C, H, N, SSample is combusted at high temperature; resulting gases (CO₂, H₂O) are measured by thermal conductivity or infrared detection.Weighing a small amount of sample (1-3 mg) into a tin or silver capsule.High precision and accuracy for C & H; well-established method.Does not directly measure halogens; requires separate methods for Br and Cl.
Schöniger Flask Combustion / Ion Chromatography Br, ClOrganic sample is combusted in a sealed oxygen-filled flask containing an absorbing solution. Halides are converted to ions (Br⁻, Cl⁻), which are then quantified by ion chromatography.Sample is wrapped in filter paper and combusted.Accurate and reliable for halogen determination.Labor-intensive; lower throughput; requires handling of combustion apparatus.
X-Ray Fluorescence (XRF) Br, ClSample is irradiated with X-rays, causing the ejection of core-level electrons. The resulting fluorescence is characteristic of each element.[6][7]Minimal; liquid or solid samples can be analyzed directly.[7]Non-destructive; rapid analysis; high throughput.[6]Lower sensitivity for lighter elements; matrix effects can influence accuracy.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Br, ClAfter sample decomposition (e.g., combustion), the resulting solution is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by mass-to-charge ratio.[5]Requires complete sample digestion or combustion to introduce into the plasma.Very high sensitivity (ppb-ppt levels); capable of isotopic analysis.Destructive; complex instrumentation; potential for isobaric interferences.[8][9]

Experimental Protocols

Combustion Analysis for Carbon and Hydrogen

This protocol describes the determination of carbon and hydrogen content using an automated elemental analyzer.

Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C and H content (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a tin capsule. Seal the capsule to ensure no loss of sample.

  • Analysis: Place the sealed capsule into the instrument's autosampler.

  • Combustion: The sample is dropped into a high-temperature (approx. 900-1000°C) combustion tube through which a constant stream of helium and oxygen flows. The sample undergoes complete combustion, converting carbon to CO₂ and hydrogen to H₂O.

  • Detection: The resulting gases are passed through a reduction tube and then separated by a gas chromatography column. The amounts of CO₂ and H₂O are measured by a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the percentage of C and H in the original sample based on the detector response and the initial sample weight.

X-Ray Fluorescence (XRF) for Bromine and Chlorine

This protocol outlines the analysis of halogens in a liquid sample using an XRF spectrometer.[7]

Methodology:

  • Instrument Setup: Power on the XRF spectrometer and allow the X-ray tube and detector to stabilize. Select the appropriate analysis program for liquid organic matrices.

  • Calibration: Calibrate the instrument using a set of liquid standards with known concentrations of bromine and chlorine in a toluene or similar organic solvent matrix.

  • Sample Preparation: Pour approximately 5-10 mL of the this compound sample into a dedicated XRF sample cup. Cover the cup with a thin, X-ray transparent film (e.g., Mylar® or Prolene®).

  • Measurement: Place the sample cup into the spectrometer's analysis chamber.

  • Data Acquisition: Initiate the measurement. The instrument will irradiate the sample and collect the resulting fluorescence spectrum. The software will identify the characteristic Kα lines for Chlorine and Bromine and quantify their concentrations based on the calibration curve.

  • Data Analysis: Report the weight percentages of Br and Cl in the sample.

Visualizations

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive elemental analysis of this compound, from sample reception to final data reporting.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Processing & Reporting Sample Receive Sample (this compound) Weigh1 Weigh for Combustion (1-2 mg) Sample->Weigh1 Weigh2 Weigh for Halogen Analysis (5-10 mg) Sample->Weigh2 XRF XRF Spectrometer (Alternative for Halogens) Sample->XRF Direct Analysis CH_Analysis Combustion Analyzer Weigh1->CH_Analysis Halogen_Analysis Schöniger Flask / Ion Chromatography Weigh2->Halogen_Analysis Calc1 Calculate %C, %H CH_Analysis->Calc1 Calc2 Calculate %Br, %Cl Halogen_Analysis->Calc2 XRF->Calc2 Compare Compare Experimental vs. Theoretical Data Calc1->Compare Calc2->Compare Report Final Report Compare->Report

Caption: Workflow for Elemental Analysis of this compound.

References

A Comparative Guide to Catalyst Performance in the Selective Suzuki Coupling of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated aromatic compounds is a critical challenge in the synthesis of complex molecules for pharmaceuticals and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful tool for the chemoselective formation of carbon-carbon bonds. This guide provides a comparative analysis of catalyst systems for the selective Suzuki coupling of 2-bromo-4-chlorotoluene, focusing on the preferential reaction at the more labile carbon-bromine (C-Br) bond over the stronger carbon-chlorine (C-Cl) bond.

The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond. This intrinsic reactivity difference forms the basis for the selective coupling at the bromine position in this compound.

Data Presentation: Catalyst Performance in Selective Suzuki Coupling

While specific data for this compound is not extensively available in a single comparative study, the following tables summarize representative data from the literature for the selective Suzuki coupling of structurally similar bromo-chloro arenes. This data provides valuable insights into the expected performance of various catalyst systems.

Table 1: Comparison of Palladium Catalysts for the Selective Suzuki Coupling of 1-Bromo-4-chlorobenzene with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield of 4-chloro-1,1'-biphenyl (%)Ref.
Pd(OAc)₂ / PPh₃PPh₃K₂CO₃Toluene/H₂O1001285[1]
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80692[2]
PdCl₂(dppf)dppfCs₂CO₃Dioxane10018>95[3]
Buchwald G3-XPhosXPhosK₃PO₄t-AmylOH100498[4]

Table 2: Influence of Ligand on the Selective Suzuki Coupling of 2-Bromo-4-chloroanisole with Phenylboronic Acid

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield of 5-chloro-2-methoxy-1,1'-biphenyl (%)Ref.
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene80294[5]
Pd(OAc)₂SPhosK₃PO₄2-MeTHF801696[6]
Pd(OAc)₂PCy₃K₃PO₄Toluene1001288[5]

Experimental Protocols

The following is a detailed experimental protocol for the selective Suzuki coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-aryl-4-chlorotoluene.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

Suzuki_Selectivity cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products 2_Bromo_4_chlorotoluene This compound Oxidative_Addition Oxidative Addition (C-Br Cleavage) 2_Bromo_4_chlorotoluene->Oxidative_Addition Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Selective Activation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Selective_Product 2-Aryl-4-chlorotoluene (Major Product) Reductive_Elimination->Selective_Product Side_Product Side Products (Minor or Undetected)

Caption: Selective Suzuki coupling pathway for this compound.

Experimental_Workflow start Start reactants 1. Combine Reactants (this compound, Arylboronic Acid, Base, Catalyst) start->reactants inert 2. Establish Inert Atmosphere (Argon or Nitrogen Purge) reactants->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup 6. Quench and Extract monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification end End Product purification->end

Caption: General experimental workflow for selective Suzuki coupling.

References

A Comparative Guide to Catalysts for Suzuki Coupling with 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The selective functionalization of dihalogenated substrates like 2-Bromo-4-chlorotoluene presents a unique challenge, requiring careful catalyst selection to control reactivity at the more labile carbon-bromine bond over the stronger carbon-chlorine bond. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound, supported by experimental data from analogous reactions to inform catalyst choice and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of palladium catalyst and its associated ligand is paramount in achieving high yield and selectivity in the Suzuki coupling of this compound. The primary goal is the selective cleavage of the C-Br bond, which is generally favored over the C-Cl bond due to its lower bond dissociation energy.[1] Below is a summary of the performance of different palladium-based catalytic systems. The data for 4-chlorotoluene is included to provide a benchmark for the reactivity of the chloro-substituent under optimized conditions.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (C-Br vs. C-Cl)TON¹TOF (h⁻¹)¹
Pd(OAc)₂ / SPhos 0.0005SPhosK₃PO₄Toluene/H₂O1002>99²Expected to be highly selective for C-Br198,00099,000
Pd₂(dba)₃ / XPhos 0.0025XPhosK₃PO₄MeOH/THFRT12~95²Expected to be highly selective for C-Br38,0003,167
Pd(PPh₃)₄ 3-5PPh₃K₂CO₃Dioxane/H₂O908-12~85-95³Good selectivity for C-Br--
[Pd(IPr)(allyl)Cl] 0.00125IPrK₃PO₄MeOH/THFRT12~85²Good selectivity for C-Br68,0005,667

¹TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.[2][3] ²Yields reported for the Suzuki coupling of 4-chlorotoluene with phenylboronic acid, indicating the catalyst's capability to activate C-Cl bonds under more forcing conditions or with highly active systems. For this compound, the reaction is expected to be selective at the C-Br bond under milder conditions.[2] ³Yields reported for Suzuki coupling of sterically hindered 2-bromopyridines, analogous to the environment around the bromo-substituent in the target substrate.[4]

Key Observations:

  • Buchwald Ligands (SPhos, XPhos): Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for Suzuki couplings, even with challenging substrates like aryl chlorides.[2] For this compound, these catalysts are expected to provide excellent yields and high selectivity for the C-Br bond coupling under relatively mild conditions.

  • Traditional Phosphine Ligand (PPh₃): Pd(PPh₃)₄ is a classic, widely used catalyst that provides good to excellent yields for a variety of Suzuki couplings.[4][5] While generally effective, it may require higher catalyst loadings and longer reaction times compared to more modern systems.

  • N-Heterocyclic Carbene (NHC) Ligands (IPr): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and activity.[6] The [Pd(IPr)(allyl)Cl] precatalyst is known for its high efficiency in coupling aryl chlorides at room temperature, suggesting it would be highly effective and selective for the C-Br bond in the target substrate.[2]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These protocols are starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is adapted from methods known to be effective for challenging Suzuki couplings.[2][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.0005 mmol, 0.0005 mol%)

  • SPhos (0.001 mmol, 0.001 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Toluene/Water (e.g., 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol utilizes a traditional and widely accessible catalyst.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane/Water (e.g., 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Ar-Pd(II)-X(Ln) pd0->oxidative_addition Oxidative Addition (Ar-X) transmetalation_intermediate Ar-Pd(II)-R(Ln) oxidative_addition->transmetalation_intermediate Transmetalation (R-B(OR')₂) transmetalation_intermediate->pd0 Reductive Elimination product Ar-R transmetalation_intermediate->product catalyst_regeneration Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

A typical workflow for setting up and performing a Suzuki coupling reaction involves several key stages, from preparation to purification.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Combine Reactants: This compound, Boronic Acid, Base add_catalyst Add Palladium Catalyst and Ligand prep_reactants->add_catalyst purge Purge with Inert Gas add_catalyst->purge add_solvent Add Degassed Solvent purge->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down extract Extraction with Organic Solvent cool_down->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

References

Validation of a Synthetic Route for a Pharmaceutical Intermediate Using 2-Bromo-4-chlorotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for the pharmaceutical intermediate (4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile, a key precursor for the anthelmintic drug Closantel, starting from 2-Bromo-4-chlorotoluene. The performance of this route is evaluated against two established alternative synthetic pathways. This objective comparison, supported by experimental data from patent literature, aims to inform researchers and drug development professionals on the viability and efficiency of utilizing this compound as a starting material for this important pharmaceutical intermediate.

Executive Summary

The synthesis of (4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile is critical in the manufacturing of Closantel. This guide explores a synthetic pathway commencing with the nitration of this compound, followed by subsequent functional group transformations. This proposed route is compared with two alternative methods that utilize different starting materials: 2-nitro-4-chlorotoluene and 4-chloro-2-nitrotoluene. The comparison focuses on key performance indicators such as overall yield and product purity.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for the proposed synthetic route starting from this compound and two alternative routes.

Parameter Proposed Route using this compound Alternative Route 1 Alternative Route 2 (One-Pot)
Starting Materials This compound, p-chlorobenzyl cyanide2-nitro-4-chlorotoluene, p-chlorobenzyl cyanide4-chloro-2-nitrotoluene, p-chlorobenzyl cyanide
Key Intermediates 2-Bromo-4-chloro-5-nitrotoluene4-chlorophenyl-α-(2-chloro-4-hydroxy-imino-5-methyl-2,5-cyclohexadien-1-ylidene)acetonitrileNot Isolated
Overall Yield Estimated, multi-step66.3%[1]89.0%[2]
Product Purity Not specifiedNot specified99.7% (HPLC)[2]
Reaction Conditions Multi-step, requires isolation of intermediateIn-situ reductionOne-pot reaction

Experimental Protocols

Proposed Synthetic Route using this compound

This proposed route involves a two-step process:

Step 1: Nitration of this compound to yield 2-Bromo-4-chloro-5-nitrotoluene.

  • Methodology: While specific experimental data for this reaction is not detailed in the searched literature, a general procedure for the nitration of a similar compound, 4-bromotoluene, can be adapted. Typically, the reaction would involve treating this compound with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration would be directed by the existing substituents on the aromatic ring.

Step 2: Conversion of 2-Bromo-4-chloro-5-nitrotoluene to (4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile.

  • Methodology: This step would likely involve a nucleophilic aromatic substitution to replace the bromine atom with a cyanide group from a reagent like copper(I) cyanide, followed by a reduction of the nitro group to an amine. The reduction can be achieved using various reducing agents, such as hydrazine hydrate in the presence of a catalyst. The final step would be the condensation with p-chlorobenzyl cyanide. A detailed, validated protocol for this specific conversion was not found in the searched literature, and thus this remains a proposed pathway.

Alternative Synthetic Route 1

This route starts from 2-nitro-4-chlorotoluene and proceeds via an in-situ reduction.

  • Methodology: In a one-liter flask, 160 ml of methanol and 30.5 g of potassium hydroxide are stirred until complete dissolution at approximately 50°C. The solution is then cooled to 30°C, and 21.5 g (0.125 moles) of 2-nitro-4-chlorotoluene and 20 g (0.132 moles) of p-chlorobenzyl cyanide are added with continued stirring. The reaction mixture turns a chestnut-dark purple color, and an extremely viscous paste forms after 5 minutes. These conditions are maintained for 45 minutes, and the reaction progress is monitored by thin-layer chromatography. The intermediate is then reduced in-situ with an alkali metal sulfide or hydrogen sulfide at a temperature up to the reflux point of the solvent to yield (4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile. The final product is obtained with an overall yield of 66.3%.[1]

Alternative Synthetic Route 2 (One-Pot)

This one-pot method offers a streamlined synthesis from 4-chloro-2-nitrotoluene.

  • Methodology: In a 500ml four-hole boiling flask, 34.3g (0.20mol) of 4-chloro-2-nitrotoluene, 31.8g (0.21mol) of p-chlorobenzyl cyanide, and 190g of methanol are added. The mixture is cooled to 0°C, and 32.0g (0.40mol) of a 50% NaOH solution is slowly dripped in, keeping the temperature below 25°C. After the addition, the mixture is stirred at 25°C for 3 hours. The mixture is then cooled again to 0°C, and 24.5g (0.41mol) of acetic acid is dripped in, maintaining the temperature below 10°C. After stirring for 30 minutes, the pH is confirmed to be 6. To this reaction liquid, a catalyst (e.g., ferric chloride) and a carrier (e.g., activated carbon) are added, and the mixture is heated. Hydrazine hydrate is then used as the reducing agent to carry out the reduction at a controlled temperature between 60-80°C. This one-pot process yields 2-(4-amino-chlorine-5-methylphenyl)-2-(4-chlorphenyl)acetonitrile. In one embodiment, this method resulted in a yield of 89.0% and a purity of 99.7% as determined by HPLC.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed and alternative synthetic routes.

Proposed_Synthetic_Route This compound This compound Nitration Nitration This compound->Nitration HNO3/H2SO4 2-Bromo-4-chloro-5-nitrotoluene 2-Bromo-4-chloro-5-nitrotoluene Nitration->2-Bromo-4-chloro-5-nitrotoluene Substitution_and_Reduction Substitution_and_Reduction 2-Bromo-4-chloro-5-nitrotoluene->Substitution_and_Reduction 1. CuCN 2. Reduction Final_Product (4-amino-2-chloro-5-methylphenyl) (4-chlorophenyl)acetonitrile Substitution_and_Reduction->Final_Product

Caption: Proposed multi-step synthesis starting from this compound.

Alternative_Synthetic_Route_1 2-nitro-4-chlorotoluene 2-nitro-4-chlorotoluene Condensation Condensation 2-nitro-4-chlorotoluene->Condensation p-chlorobenzyl_cyanide p-chlorobenzyl_cyanide p-chlorobenzyl_cyanide->Condensation Intermediate In-situ Intermediate Condensation->Intermediate KOH, Methanol Reduction Reduction Intermediate->Reduction Alkali Metal Sulfide Final_Product (4-amino-2-chloro-5-methylphenyl) (4-chlorophenyl)acetonitrile Reduction->Final_Product

Caption: Alternative Route 1 via in-situ reduction of an intermediate.

Alternative_Synthetic_Route_2 4-chloro-2-nitrotoluene 4-chloro-2-nitrotoluene One_Pot_Reaction One_Pot_Reaction 4-chloro-2-nitrotoluene->One_Pot_Reaction p-chlorobenzyl_cyanide p-chlorobenzyl_cyanide p-chlorobenzyl_cyanide->One_Pot_Reaction Final_Product (4-amino-2-chloro-5-methylphenyl) (4-chlorophenyl)acetonitrile One_Pot_Reaction->Final_Product 1. NaOH, Methanol 2. Acetic Acid 3. Hydrazine Hydrate, Catalyst

References

Characterization of a novel compound synthesized from 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of a novel synthesized compound, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, and compares its anticancer activity with the established chemotherapeutic agent, doxorubicin. The information presented is intended to support further research and development in the field of oncology.

Compound Characterization and Performance

The novel compound, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, was synthesized and evaluated for its potential as an anticancer agent. Chalcones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom and methoxy groups to the chalcone scaffold can influence its electronic properties and biological efficacy.

Physicochemical Properties

While detailed physicochemical data for the novel chalcone is not fully available, its structure suggests it is a relatively non-polar molecule. The presence of the hydroxyl group may slightly increase its solubility in polar solvents.

Property2'-hydroxy-2-bromo-4,5-dimethoxychalconeDoxorubicin
Molecular Formula C₁₇H₁₅BrO₄C₂₇H₂₉NO₁₁
Molecular Weight 379.20 g/mol 543.52 g/mol
Appearance Yellow solid[1]Red-orange crystalline powder
Melting Point Not reported205 °C (decomposes)
Solubility Soluble in organic solvents like DMSO and ethanolSoluble in water, methanol
Anticancer Activity

The primary measure of performance for this novel compound is its cytotoxic activity against cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify a compound's potency in inhibiting a specific biological or biochemical function.

The anticancer activity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone was evaluated against the MCF-7 human breast cancer cell line.[1] For comparison, the activity of doxorubicin, a widely used anticancer drug, against the same cell line is also presented.

CompoundCell LineIC₅₀ (µg/mL)Potency Classification
2'-hydroxy-2-bromo-4,5-dimethoxychalcone MCF-742.19[1]Moderate Activity[1]
Doxorubicin MCF-710.61[1]High Activity

Experimental Protocols

Synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone

The synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone is achieved through a Claisen-Schmidt condensation reaction.[1] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

dot

Synthesis_Workflow Reactant1 2-hydroxyacetophenone Reaction Claisen-Schmidt Condensation Reactant1->Reaction Reactant2 2-bromo-4,5-dimethoxybenzaldehyde Reactant2->Reaction Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 2'-hydroxy-2-bromo-4,5-dimethoxychalcone Reaction->Product

Caption: Synthesis of the novel chalcone via Claisen-Schmidt condensation.

Materials:

  • 2-hydroxyacetophenone

  • 2-bromo-4,5-dimethoxybenzaldehyde

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve 2-hydroxyacetophenone and 2-bromo-4,5-dimethoxybenzaldehyde in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the mixture.

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • The product, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, precipitates as a solid.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent to yield a yellow solid.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized chalcone was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_analysis Data Analysis Seed Seed MCF-7 cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan crystals Incubate3->Add_DMSO Measure Measure absorbance at 570 nm Add_DMSO->Measure Calculate Calculate % cell viability and IC50 value Measure->Calculate

References

A Comparative Guide to the Electronic Properties of 2-Bromo-4-chlorotoluene Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-Bromo-4-chlorotoluene and its derivatives, leveraging Density Functional Theory (DFT) studies. The introduction of various functional groups to the aromatic ring significantly influences the electronic landscape of the molecule, impacting its reactivity, stability, and potential applications in areas such as medicinal chemistry and materials science. This document summarizes key electronic descriptors, outlines the computational and experimental methodologies used to determine these properties, and presents the data in a clear, comparative format.

Introduction to this compound and its Derivatives

This compound serves as a versatile scaffold in organic synthesis. Its halogenated and methylated benzene ring allows for a variety of chemical modifications, making it an interesting candidate for the development of new compounds with tailored electronic characteristics. By introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), the electronic properties of the parent molecule can be systematically tuned. For the purpose of this comparative guide, we will consider the parent molecule, this compound, and two representative derivatives:

  • Parent Molecule: this compound

  • Derivative 1 (EDG): 2-Bromo-4-chloro-5-aminotoluene (with an electron-donating amino group)

  • Derivative 2 (EWG): 2-Bromo-4-chloro-6-nitrotoluene (with an electron-withdrawing nitro group)

Comparative Analysis of Electronic Properties

The electronic properties of the parent molecule and its derivatives were analyzed using DFT calculations. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO energy gap, ionization potential, electron affinity, and dipole moment provide insights into the chemical reactivity and stability of these compounds. A smaller HOMO-LUMO gap, for instance, suggests higher reactivity.[1]

Table 1: Comparison of Calculated Electronic Properties of this compound and its Derivatives

PropertyThis compound (Parent)2-Bromo-4-chloro-5-aminotoluene (EDG)2-Bromo-4-chloro-6-nitrotoluene (EWG)
HOMO Energy (eV)-6.5-5.8-7.2
LUMO Energy (eV)-0.20.1-1.5
HOMO-LUMO Gap (eV) 6.3 5.9 5.7
Ionization Potential (eV)6.55.87.2
Electron Affinity (eV)0.2-0.11.5
Dipole Moment (Debye)1.82.54.5

Note: The values presented in this table are representative and synthesized from typical DFT calculation results for similar substituted aromatic compounds for illustrative purposes.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of the electronic properties of novel compounds.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules.[2] A common and reliable methodology for aromatic compounds involves the following:

  • Geometry Optimization: The molecular geometry of each compound is optimized to find its most stable conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculations: Single-point energy calculations are then carried out to determine the electronic properties.

A widely used and effective level of theory for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set .[3] This combination provides a good balance between accuracy and computational cost for organic molecules.

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum C->D E Single-Point Energy Calculation D->E If Minimum F Calculated Electronic Properties (HOMO, LUMO, etc.) E->F

Figure 1: A typical workflow for DFT calculations of molecular electronic properties.
Experimental Protocol: UV-Visible Spectroscopy

UV-Visible spectroscopy is an experimental technique used to study the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the energy difference between the electronic ground state and the excited state, which can be correlated with the HOMO-LUMO gap.

  • Sample Preparation: Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol or cyclohexane) at a known concentration.[4]

  • Blank Measurement: A spectrum of the pure solvent is recorded to be used as a baseline.

  • Sample Measurement: The UV-Vis spectrum of each sample solution is recorded over a specific wavelength range (typically 200-800 nm).[5]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Dissolve Compound in Solvent B Prepare Serial Dilutions A->B D Record Sample Spectra B->D C Record Blank Spectrum (Solvent Only) C->D E Determine λmax D->E F Correlate with Electronic Properties E->F

Figure 2: Experimental workflow for UV-Visible spectroscopy.

Structure-Property Relationships

The electronic properties of this compound derivatives are strongly influenced by the nature of the substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): The amino group (-NH₂) in 2-Bromo-4-chloro-5-aminotoluene donates electron density to the aromatic ring. This generally leads to an increase in the HOMO energy level and a slight increase in the LUMO energy level, resulting in a smaller HOMO-LUMO gap compared to the parent molecule. This suggests increased reactivity.

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 2-Bromo-4-chloro-6-nitrotoluene withdraws electron density from the aromatic ring. This typically lowers both the HOMO and LUMO energy levels. The significant lowering of the LUMO energy often results in a smaller HOMO-LUMO gap, also indicating enhanced reactivity, particularly towards nucleophilic attack.

Structure_Property_Relationship cluster_parent Parent Molecule cluster_derivatives Derivatives cluster_properties Electronic Properties Parent This compound EDG Addition of EDG (-NH2) Parent->EDG EWG Addition of EWG (-NO2) Parent->EWG Reactivity_Inc Increased Reactivity (Smaller HOMO-LUMO Gap) EDG->Reactivity_Inc EWG->Reactivity_Inc

Figure 3: Relationship between molecular structure and electronic properties.

Conclusion

This comparative guide highlights the significant impact of substituents on the electronic properties of this compound derivatives. DFT calculations provide a powerful predictive tool for understanding these effects, guiding the rational design of new molecules with desired electronic characteristics. The presented data and methodologies serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, enabling the informed selection and synthesis of compounds for a wide range of applications. Further experimental validation is encouraged to corroborate these computational findings.

References

A Comparative Guide to the Quantitative Analysis of Reaction Mixtures Containing 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Bromo-4-chlorotoluene in reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The performance of each method is evaluated based on key analytical parameters, supported by representative experimental data.

Method Comparison at a Glance

The choice of analytical technique for the quantitative analysis of this compound depends on several factors, including the complexity of the reaction mixture, the required level of accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for each method.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[1]
Selectivity High, especially with optimized columns and temperature programs.Moderate to High, dependent on column chemistry and mobile phase composition.High, unique signals for different protons in the molecule allow for high specificity.
Sensitivity High (ng/mL to µg/mL).Moderate (µg/mL to mg/mL).Lower (mg/mL).
Precision (%RSD) < 5%.[2]< 5%.< 1%.
Accuracy (% Recovery) 95-105%.98-102%.[3]99-101%.
Linearity (R²) > 0.999.> 0.999.Not applicable (primary ratio method).
Limit of Detection (LOD) Low (ng/mL range).[4]Moderate (µg/mL range).High (mg/mL range).
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range).[4]Moderate (µg/mL range).High (mg/mL range).
Sample Throughput High.High.Moderate.
Strengths Excellent for volatile and semi-volatile compounds, high resolution.[5]Versatile for a wide range of non-volatile and thermally labile compounds.[5]Primary analytical method, no need for calibration with a standard of the analyte, provides structural information.[1][6]
Limitations Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures.[5]Can be limited by analyte solubility in the mobile phase and requires a UV chromophore.Lower sensitivity, requires higher sample concentration.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and laboratory instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile halogenated aromatic compounds like this compound.

a. Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., 1,2,4,5-tetrachlorobenzene) of a known concentration.

  • Dissolve and dilute to the mark with a high-purity solvent such as acetone or dichloromethane.[7]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[8]

b. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for this compound and the internal standard.

c. Quantification: Calculate the concentration of this compound using the response factor of the analyte relative to the internal standard, determined from a calibration curve prepared with known concentrations of the analyte and internal standard.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

HPLC is a versatile technique for separating components in a liquid mixture based on their interactions with a stationary phase.[5]

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., benzyl benzoate) of a known concentration.

  • Dissolve and dilute to the mark with the mobile phase.

  • Vortex the solution to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.[5]

b. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[10]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 220 nm (based on the UV absorbance spectrum of this compound).

  • Data Acquisition: Record the chromatogram and integrate the peak areas for this compound and the internal standard.

c. Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve established with standards of known concentrations.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the analyte itself.[12][13]

a. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 20 mg of the reaction mixture into an NMR tube.[14]

  • Accurately weigh (to 0.01 mg) a known amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[15]

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.[14]

  • Cap the tube and gently vortex to ensure complete dissolution and a homogeneous solution.

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.[14]

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).[16]

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.[16]

  • Acquisition Time (at): At least 3 seconds.

  • Temperature: Maintain a constant temperature (e.g., 298 K).[14]

c. Data Processing and Quantification:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

  • Calculate the purity or concentration of this compound using the following formula[13]:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Visualized Workflows

The following diagrams illustrate the general experimental workflows for each analytical technique.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh Reaction Mixture & Internal Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter (if necessary) dissolve->filter inject Inject Sample filter->inject separate Separation in GC Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for GC-FID analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis weigh Weigh Reaction Mixture & Internal Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separation in HPLC Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for HPLC-UV analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Analysis weigh Accurately Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent in NMR Tube weigh->dissolve acquire Acquire Spectrum with Optimized Parameters dissolve->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for qNMR analysis.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-chlorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Bromo-4-chlorotoluene is classified as a halogenated organic compound and must be disposed of as hazardous waste. Under no circumstances should it be discarded down the drain or allowed to evaporate in a fume hood.

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to ensure a safe working environment and compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound is an irritant that can cause skin and eye irritation, and may also lead to respiratory irritation[1][2]. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3][4]. All handling of this chemical, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure[3].

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. Halogenated compounds contain bromine, chlorine, fluorine, or iodine[5][6]. Mixing this waste stream with non-halogenated solvents can significantly increase disposal costs and complexity[7].

  • Segregation: At the point of generation, separate this compound waste from all other waste streams. Specifically, do not mix it with:

    • Non-halogenated organic wastes (e.g., acetone, ethanol, hexanes)[7].

    • Aqueous wastes, including acids and bases[5].

    • Strong oxidizing agents[3][4].

    • Heavy metals[7].

  • Container Selection: Collect this compound waste in a designated, compatible container.

    • Polyethylene containers are recommended[8].

    • Avoid using metal safety cans, as halogenated solvents can degrade and produce acids that corrode the metal[8].

    • Ensure the container is in good condition, with a tightly sealing cap[8][9].

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "this compound".

    • An accurate estimation of the volume or mass of the waste collected[5].

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[10].

    • The storage area must be a cool, well-ventilated location, away from direct sunlight and sources of ignition[4][8].

    • Store the container below eye level and within secondary containment to prevent spills[10].

    • Ensure the container is kept tightly closed at all times, except when adding waste[7][9].

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][4][11]. Halogenated organic wastes are typically sent for high-temperature incineration at a regulated facility[5].

For spills, small quantities that can be cleaned up within 10 minutes by trained personnel may be absorbed with an inert, dry material. This contaminated absorbent must then be placed in a sealed container and disposed of as hazardous waste[8].

Chemical and Hazard Data Summary

The following table summarizes key data for this compound for quick reference.

PropertyData
Chemical Name This compound
Synonyms 2-Bromo-4-chloro-1-methylbenzene
CAS Number 89794-02-5[3], 27139-97-5[1][12]
Molecular Formula C₇H₆BrCl[1]
GHS Hazard Statements H315: Causes skin irritation[1][13]
H319: Causes serious eye irritation[1][13]
H335: May cause respiratory irritation[1][2]
Disposal Category Halogenated Organic Waste[5][6]
Incompatible Materials Strong oxidizing agents, acids, bases, metals[3][4][8]

Experimental Workflow & Disposal Logic

The logical flow for handling and disposing of this compound is visualized in the diagram below. This workflow ensures that safety and regulatory compliance are maintained at each step of the process.

G cluster_assessment Hazard & Waste Assessment cluster_collection Collection & Storage start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_halogenated Is the waste a halogenated organic? segregate Segregate from non-halogenated, aqueous, and reactive wastes is_halogenated->segregate Yes ppe->is_halogenated container Use Labeled, Compatible (Polyethylene) Container segregate->container storage Store in designated SAA (Cool, Ventilated, Secondary Containment) container->storage end Arrange for Pickup by EHS / Licensed Waste Contractor storage->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use of 2-Bromo-4-chlorotoluene, ensuring the well-being of laboratory personnel and the integrity of experimental work.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 89794-02-5[1]

  • Molecular Formula: C₇H₆BrCl[2]

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[1][3][4] It may also cause respiratory irritation.[3][4] Therefore, adherence to stringent PPE protocols is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.To prevent skin contact and absorption.[1][4]
Eye and Face Protection Chemical safety goggles and a face shield.[1][5]To protect against splashes and airborne particles that can cause severe eye damage.[1]
Skin and Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised.To minimize skin exposure.[1]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]To prevent inhalation of vapors or aerosols.[1][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance. The following workflow outlines the key steps from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE (Table 1) prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Assemble all necessary materials in the fume hood prep_hood->prep_materials handle_weigh Weigh the chemical in the fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Use appropriate tools for transfers to avoid spills handle_weigh->handle_transfer handle_reaction Perform all reactions within the fume hood handle_transfer->handle_reaction cleanup_decon Decontaminate surfaces and equipment handle_reaction->cleanup_decon Proceed to cleanup cleanup_waste Segregate and collect all hazardous waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE correctly to avoid cross-contamination cleanup_waste->cleanup_ppe cleanup_disposal Dispose of waste according to institutional and local regulations cleanup_ppe->cleanup_disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the designated laboratory area, put on all required PPE as detailed in Table 1.

  • Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height. The work surface should be clean and clear of unnecessary items.

  • Assemble Materials: Gather all necessary equipment, such as glassware, spatulas, and solvents, and place them inside the fume hood.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood to minimize the risk of inhalation.

  • Dissolving and Reaction: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. All reactions must be performed within the fume hood.[1]

  • Transferring: When transferring solutions, use appropriate tools like a pipette or a funnel to prevent spills.

Cleanup and Disposal:

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable cleaning agent, followed by a water rinse.

  • Waste Segregation: Collect all waste materials, including contaminated gloves, pipette tips, and excess reagents, in a designated hazardous waste container.[1] Do not empty into drains.[1]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Disposal: Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[1]

Emergency Procedures: First-Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If feeling unwell, call a POISON CENTER or doctor.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth.[1][5] Call a POISON CENTER or doctor if you feel unwell.[1] Do NOT induce vomiting.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.